Product packaging for 4-(4,5-Dichloro-1h-imidazol-1-yl)aniline(Cat. No.:CAS No. 175201-62-4)

4-(4,5-Dichloro-1h-imidazol-1-yl)aniline

Cat. No.: B065695
CAS No.: 175201-62-4
M. Wt: 228.07 g/mol
InChI Key: BPNGSEJDRLWEPM-UHFFFAOYSA-N
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Description

4-(4,5-Dichloro-1H-imidazol-1-yl)aniline is a versatile and high-value chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture comprising an aniline group linked to a 4,5-dichloroimidazole heterocycle. This structure makes it a privileged scaffold for the synthesis of more complex molecules, especially those targeting kinase enzymes and other purine-binding proteins. The electron-rich, dichlorinated imidazole ring can act as a key pharmacophore, capable of forming critical hydrogen bonds within enzyme active sites, while the aniline moiety provides a convenient handle for further functionalization via amide coupling, reductive amination, or nucleophilic aromatic substitution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2N3 B065695 4-(4,5-Dichloro-1h-imidazol-1-yl)aniline CAS No. 175201-62-4

Properties

IUPAC Name

4-(4,5-dichloroimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-8-9(11)14(5-13-8)7-3-1-6(12)2-4-7/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNGSEJDRLWEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370706
Record name 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-62-4
Record name 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-62-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic pathway for the preparation of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline, a molecule of interest for various research and development applications. The proposed synthesis is a two-step process commencing with the N-arylation of 4,5-dichloro-1H-imidazole, followed by the selective reduction of a nitro intermediate. The methodologies presented are based on established organic chemistry principles and analogous transformations found in the scientific literature.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved in two primary stages:

  • Step 1: N-Arylation. A nucleophilic aromatic substitution (SNAr) reaction between 4,5-dichloro-1H-imidazole and 1-fluoro-4-nitrobenzene to form the intermediate, 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole.

  • Step 2: Reduction. Selective reduction of the nitro group of the intermediate to an amine, yielding the final product, this compound.

This approach is logical and utilizes readily available starting materials.

Synthetic Workflow Start Starting Materials: 4,5-dichloro-1H-imidazole 1-fluoro-4-nitrobenzene Step1 Step 1: N-Arylation (SNAr) Start->Step1 Intermediate Intermediate: 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole

This procedure details the nucleophilic aromatic substitution reaction to form the nitro-substituted intermediate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
4,5-dichloro-1H-imidazoleC₃H₂Cl₂N₂136.97
1-fluoro-4-nitrobenzeneC₆H₄FNO₂141.10
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
N,N-Dimethylformamide (DMF)C₃H₇NO73.09

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-1H-imidazole (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 eq.) to the flask.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.

  • Slowly add 1-fluoro-4-nitrobenzene (1.05 eq.) to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

This protocol describes the selective reduction of the nitro group to an amine using catalytic hydrogenation.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
1-(4-nitrophenyl)-4,5-dichloro-1H-imidazoleC₉H₅Cl₂N₃O₂258.06
Palladium on Carbon (10% Pd/C)Pd/C-
Ethanol (EtOH)C₂H₅OH46.07
Hydrogen Gas (H₂)H₂2.02

Procedure:

  • In a hydrogenation vessel, dissolve 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole (1.0 eq.) in ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the vessel (typically at a pressure of 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Note that the yield is an estimated value based on analogous reactions reported in the literature.

StepReactionReactantsProductSolventCatalystTemperature (°C)Time (h)Yield (%)
1N-Arylation4,5-dichloro-1H-imidazole, 1-fluoro-4-nitrobenzene1-(4-nitrophenyl)-4,5-dichloro-1H-imidazoleDMFK₂CO₃ (base)100-1204-6~85-95
2Reduction1-(4-nitrophenyl)-4,5-dichloro-1H-imidazoleThis compoundEthanol10% Pd/CRoom Temp.2-4>90

Signaling Pathways and Logical Relationships

While the synthesis itself is a chemical process, the target molecule, this compound, may be a precursor or an active molecule in various biological pathways. The logical relationship for its potential use in drug discovery is outlined below.

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_development Drug Development Start Starting Materials Synthesis Chemical Synthesis (2 Steps) Start->Synthesis Product This compound Synthesis->Product Screening Biological Screening Product->Screening Input for Screening Assays Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow from synthesis to potential drug development.

4-(4,5-dichloro-1h-imidazol-1-yl)aniline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical properties of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. Due to the limited publicly available data for this specific compound, this document also includes information on structurally related compounds to offer potential insights. It is important to note that much of the detailed experimental, spectral, and biological data for this compound is not available in the public domain. This guide highlights these data gaps and provides a foundation for future research.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic amine containing an imidazole moiety. The following table summarizes its known chemical and physical properties.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Registry Number 175201-62-4[1][2]
Molecular Formula C₉H₇Cl₂N₃[1]
Molecular Weight 228.08 g/mol [1]
Appearance Off-white to gray solid
Melting Point 104 °C
Boiling Point 87 °C
Solubility Data not available. Structurally related anilines exhibit slight solubility in water and good solubility in organic solvents like ethanol, acetone, and chloroform. Solubility is pH-dependent and increases in acidic conditions.
Storage Temperature 2-8°C, protect from light

Spectral and Analytical Data

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-arylimidazoles.

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 4-fluoro-nitrobenzene with 4,5-dichloroimidazole, followed by the reduction of the nitro group to an amine.

Synthetic Pathway 4-fluoro-nitrobenzene 4-fluoro-nitrobenzene Intermediate 1-(4-nitrophenyl)-4,5- dichloro-1H-imidazole 4-fluoro-nitrobenzene->Intermediate Nucleophilic Aromatic Substitution 4,5-dichloroimidazole 4,5-dichloroimidazole 4,5-dichloroimidazole->Intermediate Final_Product 4-(4,5-dichloro-1H- imidazol-1-yl)aniline Intermediate->Final_Product Reduction of Nitro Group

A proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol:

  • Step 1: Synthesis of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole. In a round-bottom flask, 4,5-dichloroimidazole and 4-fluoro-nitrobenzene would be dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A non-nucleophilic base, such as potassium carbonate, would be added. The reaction mixture would be heated and monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated by extraction and purified by column chromatography.

  • Step 2: Synthesis of this compound. The intermediate from Step 1 would be dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with a palladium catalyst), would be used to reduce the nitro group to an amine. The reaction progress would be monitored by TLC. After the reaction is complete, the final product would be isolated and purified, likely through recrystallization.

Biological and Pharmacological Information

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

However, the imidazole ring is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and antibacterial properties. Furthermore, silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have been evaluated for their anticancer activity against human cancer cell lines, including ovarian, breast, and cervical cancer cell lines.

Data Availability cluster_available Available Data cluster_unavailable Unavailable Data CAS_Number CAS Number Molecular_Formula Molecular Formula Molecular_Weight Molecular Weight Experimental_Protocol Detailed Experimental Protocol Spectral_Data ¹H NMR, ¹³C NMR, MS Data Biological_Activity Biological Activity Data Signaling_Pathways Signaling Pathway Information Solubility_Data Quantitative Solubility Data Target_Compound This compound Target_Compound->CAS_Number Target_Compound->Molecular_Formula Target_Compound->Molecular_Weight Target_Compound->Experimental_Protocol Target_Compound->Spectral_Data Target_Compound->Biological_Activity Target_Compound->Signaling_Pathways Target_Compound->Solubility_Data

Logical relationship diagram illustrating the available versus unavailable data.

Safety and Handling

Potential GHS Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]

  • H317: May cause an allergic skin reaction.[3]

  • H318: Causes serious eye damage.[3]

  • H341: Suspected of causing genetic defects.[3]

  • H351: Suspected of causing cancer.[3]

  • H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a chemical compound for which there is a significant lack of publicly available in-depth technical data. While basic identifiers and some physical properties are known, detailed experimental protocols, comprehensive spectral data, and biological activity information are needed to fully characterize this compound. Future research should focus on the synthesis and full analytical characterization of this molecule. Subsequent studies could then explore its potential biological activities, drawing inspiration from the known pharmacological profiles of other imidazole-containing compounds. The data presented in this guide, including the proposed synthetic route, can serve as a starting point for such investigations.

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review in December 2025, there is no publicly available, peer-reviewed data specifically detailing the mechanism of action, protein targets, or quantitative biological activity of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. This technical guide, therefore, addresses this informational gap by providing a scientifically grounded, hypothetical framework for its investigation. The content herein is based on the analysis of structurally related compounds and established principles of drug discovery.

Executive Summary

This compound is a small molecule of scientific interest due to its structural motifs, which are common in pharmacologically active compounds. The presence of a dichlorinated aniline ring coupled with an imidazole moiety suggests a potential role as a kinase inhibitor. This guide outlines a series of detailed experimental protocols to systematically investigate this hypothesis, from initial cytotoxicity screening to target identification and signaling pathway analysis. All quantitative data is presently unavailable and is represented accordingly.

Hypothesized Mechanism of Action: Kinase Inhibition

The chemical structure of this compound offers clues to its potential biological activity. The dichlorinated aniline portion is a well-established feature in numerous ATP-competitive kinase inhibitors, where the chlorine atoms can contribute to binding affinity and selectivity within the ATP-binding pocket of various kinases. The imidazole ring is also a versatile heterocycle frequently found in biologically active molecules, capable of forming key hydrogen bonds and other molecular interactions with protein targets.

Given these structural features, it is hypothesized that this compound may function as an inhibitor of one or more protein kinases, thereby interfering with cellular signaling pathways that are often dysregulated in diseases such as cancer. A potential, generalized signaling pathway that could be affected by such a compound is depicted below.

Hypothesized Kinase Inhibition Pathway Hypothesized Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Compound This compound Compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Cell_Response Cellular Response (Proliferation, Survival, etc.) Nucleus->Cell_Response Kinase Inhibitor Screening Workflow Kinase Inhibitor Screening Workflow Start Start: Compound of Interest Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Multiple Concentrations) Hit_Identification->Dose_Response Hits Found No_Hits No Significant Hits Hit_Identification->No_Hits No Hits IC50 Determine IC50 Values Dose_Response->IC50 Lead_Optimization Lead Optimization / Further Studies IC50->Lead_Optimization

4-(4,5-dichloro-1h-imidazol-1-yl)aniline NMR spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Spectroscopic Data and Characterization of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Introduction

This document addresses the request for Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Despite a comprehensive search of publicly available scientific literature and chemical databases, no experimental ¹H NMR or ¹³C NMR spectral data for this specific compound has been found.

This guide will therefore summarize the available chemical information for this compound and provides a structural representation. Due to the absence of spectral data, the sections on quantitative NMR data and detailed experimental protocols for NMR acquisition cannot be completed.

Compound Identification

Basic chemical information for this compound has been collated from various chemical supplier databases.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 175201-62-4[1][2]
Molecular Formula C₉H₇Cl₂N₃[1]
Molecular Weight 228.08 g/mol [1]
SMILES NC1=CC=C(C=C1)N1C=NC(Cl)=C1Cl[1]
InChIKey BPNGSEJDRLWEPM-UHFFFAOYSA-N[1]

NMR Spectral Data

As of the date of this document, specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in the public domain. Consequently, a table of chemical shifts, coupling constants, and integration values cannot be provided.

Experimental Protocols

Detailed experimental methodologies for the acquisition of NMR spectra for this compound could not be cited as no publications containing this information were identified.

A general, hypothetical protocol for acquiring such data would typically involve:

  • Dissolving a precisely weighed sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transferring the solution to an NMR tube.

  • Acquiring ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Processing the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.

  • Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Without access to experimental data, specific parameters such as solvent choice, concentration, and spectrometer frequency for this particular compound remain undetermined.

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4,5-dichloro-1h-imidazol-1-yl)aniline is a chemical compound with a molecular formula of C9H7Cl2N3 and a molecular weight of 228.08 g/mol . Its structure features a dichloro-substituted imidazole ring linked to an aniline moiety. Understanding its behavior under mass spectrometry is crucial for its identification, characterization, and quantification in various matrices, which is particularly relevant in drug discovery and development for metabolism, impurity profiling, and pharmacokinetic studies.

This guide outlines a comprehensive approach to the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and selective detection of small molecules.

Predicted Mass Spectrometry Data

Due to the absence of specific experimental data, the following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and its major fragments based on the compound's structure. The fragmentation is predicted to occur at the bond linking the two rings and through the loss of substituents from the imidazole ring.

Ion Predicted m/z Description
[M+H]+228.0/230.0/232.0Protonated parent molecule (isotopic pattern due to two chlorine atoms)
Fragment 1135.0/137.0Dichloroimidazole fragment
Fragment 293.1Aniline fragment
Fragment 3100.0/102.0Dichloroimidazole fragment after loss of HCN

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound under collision-induced dissociation (CID) is initiated by the protonation of the molecule, typically on the aniline nitrogen or one of the imidazole nitrogens. The primary fragmentation is expected to be the cleavage of the C-N bond between the aniline and imidazole rings.

G parent [M+H]+ (m/z 228.0) frag1 Fragment 1 (m/z 135.0) Dichloroimidazole parent->frag1 CID frag2 Fragment 2 (m/z 93.1) Aniline parent->frag2 CID frag3 Fragment 3 (m/z 100.0) Loss of HCN frag1->frag3 -HCN

Caption: Predicted fragmentation of this compound.

Experimental Protocols

A generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed for the analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples at appropriate concentrations.

  • Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction would be necessary. A typical protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant would then be collected for analysis.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms that are readily protonated.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450 °C

  • Data Acquisition:

    • Full Scan (for confirmation of parent ion): Scan range of m/z 50-400.

    • Tandem MS (for fragmentation and quantification): Use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. Precursor ion would be m/z 228.0, and product ions would be the predicted fragments (e.g., m/z 135.0 and 93.1). Collision energy should be optimized for each transition.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Standard/Sample prep2 Extraction/Dilution prep1->prep2 lc Liquid Chromatography (Separation) prep2->lc ms Mass Spectrometry (Ionization & Detection) lc->ms proc Data Acquisition ms->proc quant Quantification & Analysis proc->quant

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometry analysis of this compound. The proposed LC-MS/MS methodology, predicted fragmentation patterns, and workflows offer a solid starting point for researchers and scientists in the field of drug development. Experimental verification of the predicted fragmentation and optimization of the analytical method are essential next steps for the robust analysis of this compound. The principles outlined are based on well-established practices for the analysis of similar small molecules.[1][2]

References

Unveiling the Bioactive Potential of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. This technical guide focuses on the therapeutic potential of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline, a molecule of significant interest due to its structural features. While direct experimental data on this specific compound is limited in publicly available literature, this document provides a comprehensive overview of the potential biological activities by drawing inferences from structurally related compounds. We present detailed experimental protocols for evaluating its potential anticancer and kinase inhibitory effects, alongside hypothetical signaling pathways that may be modulated. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers embarking on the investigation of this compound as a potential therapeutic agent.

Introduction: The Promise of Imidazole-Based Therapeutics

The imidazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its diverse pharmacological profiles, which include anticancer, antifungal, anti-inflammatory, and antimicrobial activities. The subject of this guide, this compound, incorporates the key pharmacophoric elements of a dichlorinated imidazole ring and an aniline moiety. The presence of the 4,5-dichloro-1H-imidazole core is particularly noteworthy, as derivatives of this structure have shown promising anticancer properties. For instance, silver N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have demonstrated cytotoxicity against ovarian, breast, and cervical cancer cell lines. Furthermore, the aniline group provides a versatile point for further chemical modification to optimize pharmacological properties. A structurally analogous compound, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, has been explored as a potential kinase inhibitor, suggesting a plausible mechanism of action for the title compound. This guide outlines a systematic approach to investigate the potential biological activities of this compound.

Potential Biological Activity and Mechanistic Hypotheses

Based on the biological activities of structurally related compounds, we hypothesize that this compound may exhibit the following activities:

  • Anticancer Activity: The 4,5-dichloro-1H-imidazole core is a key structural feature in compounds with demonstrated cytotoxic effects against various cancer cell lines.

  • Kinase Inhibition: The structural similarity to known kinase inhibitors suggests that this compound may target specific protein kinases involved in cancer cell proliferation and survival signaling pathways.

  • Antibacterial Activity: Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been reported to possess antibacterial properties, indicating a potential for antimicrobial applications.

  • Radical Scavenging Activity: The imidazolyl aniline scaffold has been associated with free-radical scavenging properties, suggesting a potential role in mitigating oxidative stress-related conditions.

Proposed Experimental Investigation

To elucidate the biological potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential is to determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

Cell LineCancer TypeThis compoundDoxorubicin (Positive Control)
A549Lung Carcinoma5.20.8
MCF-7Breast Adenocarcinoma3.81.1
HCT116Colon Carcinoma2.50.5
HeLaCervical Carcinoma7.11.5
OVCAR-3Ovarian Adenocarcinoma4.61.2
Kinase Inhibition Profiling

To investigate the potential mechanism of action, a kinase inhibition assay against a panel of cancer-related kinases is proposed.

Table 2: Hypothetical Kinase Inhibition Data (% Inhibition at 10 µM)

Kinase TargetThis compoundStaurosporine (Positive Control)
EGFR8598
VEGFR27895
PDGFRβ7292
Abl9299
Src8897

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., staurosporine) and a negative control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation start Start: This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity kinase_profiling Kinase Inhibition Profiling start->kinase_profiling ic50 Determine IC50 Values cytotoxicity->ic50 hit_kinases Identify Hit Kinases kinase_profiling->hit_kinases pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis hit_kinases->pathway_analysis end End: Lead for Further Study pathway_analysis->end

Caption: Workflow for in vitro biological evaluation.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream Compound This compound Compound->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is yet to be published, the analysis of its structural analogues strongly suggests its potential as a valuable lead compound, particularly in the area of oncology. The proposed experimental workflows and methodologies in this guide provide a clear and structured path for its comprehensive evaluation. Future research should focus on the synthesis and in vitro screening of this compound, followed by more in-depth mechanistic studies to identify its precise molecular targets. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could pave the way for the development of novel and effective therapeutic agents based on this promising chemical scaffold.

A Comprehensive Review of Substituted Dichloro-Imidazolyl Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of substituted dichloro-imidazolyl anilines, a class of heterocyclic compounds with significant potential in drug discovery. While comprehensive structure-activity relationship (SAR) data for a wide range of substituted analogs remains an area for future research, this review consolidates the existing knowledge on the synthesis, biological activities, and experimental protocols related to the core scaffold and structurally similar compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in the design of enzyme inhibitors.[3] Similarly, the dichloro-substituted aniline moiety is a common feature in many kinase inhibitors, where the chlorine atoms can enhance binding affinity and metabolic stability.[4] The combination of these two pharmacophores in the dichloro-imidazolyl aniline core presents a promising starting point for the development of novel therapeutic agents.[4]

This review will focus on the synthesis, biological evaluation, and structure-activity relationships of this compound class, with a particular emphasis on their potential as kinase inhibitors.

Synthesis of Dichloro-Imidazolyl Anilines

The synthesis of the core scaffold, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, has been approached through several routes. One common strategy involves a multi-step synthesis commencing with the dichlorination of a suitable aniline precursor, followed by the construction of the imidazole ring.

A representative synthetic workflow is depicted below.

G cluster_synthesis Synthetic Workflow start p-Nitroaniline step1 Dichlorination start->step1 intermediate1 2,6-dichloro-4-nitroaniline step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 2,6-dichloro-benzene-1,4-diamine step2->intermediate2 step3 Imidazole Ring Formation intermediate2->step3 product 2,6-dichloro-4-(1H-imidazol-2-yl)aniline step3->product

Caption: A generalized synthetic workflow for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

This protocol is based on a three-step synthesis starting from p-nitroaniline.

Step 1: Dichlorination of p-Nitroaniline

  • Materials: p-Nitroaniline, glacial acetic acid, chlorine gas.

  • Procedure: p-Nitroaniline is dissolved in glacial acetic acid. Chlorine gas is bubbled through the solution at a controlled temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 2,6-dichloro-4-nitroaniline, is isolated by precipitation in water and filtration.

Step 2: Reduction of 2,6-dichloro-4-nitroaniline

  • Materials: 2,6-dichloro-4-nitroaniline, a reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation), solvent (e.g., ethanol, acetic acid).

  • Procedure: The nitro group of 2,6-dichloro-4-nitroaniline is reduced to an amine. For example, using iron powder, the nitro compound is heated with iron in a mixture of ethanol and hydrochloric acid. The product, 2,6-dichloro-benzene-1,4-diamine, is isolated after basification and extraction.

Step 3: Imidazole Ring Formation

  • Materials: 2,6-dichloro-benzene-1,4-diamine, a glyoxal equivalent, a source of ammonia (e.g., ammonium acetate).

  • Procedure: The diamine is condensed with a 1,2-dicarbonyl compound (e.g., glyoxal) and ammonia or an ammonia equivalent in a suitable solvent, such as acetic acid, to form the imidazole ring. The final product, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, is then purified, for example, by recrystallization.

Biological Activity and Potential Targets

The structural features of dichloro-imidazolyl anilines suggest their potential as kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Hypothesized Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for this class of compounds is the inhibition of protein kinases. The dichlorinated aniline ring can occupy the ATP-binding pocket of kinases, while the imidazole moiety can form key hydrogen bond interactions with the hinge region of the enzyme.

A proposed target for the unsubstituted core compound, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, is the MAP Kinase/ERK pathway, specifically targeting MEK1/2 kinases.[6] Dysregulation of this pathway is a common event in many cancers.[6]

G cluster_pathway Hypothesized MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Dichloro-imidazolyl aniline Inhibitor->MEK

Caption: Hypothesized inhibition of the MAPK/ERK pathway by dichloro-imidazolyl anilines.

Experimental Protocols for Biological Evaluation

A systematic approach is required to evaluate the biological activity of these compounds, progressing from broad screening to specific target validation.

G cluster_workflow Biological Evaluation Workflow start Compound Synthesis & Purity Verification hts High-Throughput Screening (e.g., Kinase Panel) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response cell_assays Cellular Assays (Proliferation, Apoptosis) dose_response->cell_assays target_validation Target Validation (e.g., Western Blot) cell_assays->target_validation in_vivo In Vivo Efficacy Studies target_validation->in_vivo

Caption: A general workflow for the biological evaluation of novel compounds.

Protocol 2: Kinase Panel Screening

  • Objective: To identify the primary kinase targets of a substituted dichloro-imidazolyl aniline.

  • Procedure: The compound is screened against a large panel of purified human kinases (e.g., >400) at a fixed concentration (e.g., 10 µM). Kinase activity is measured using a suitable assay format (e.g., radiometric, fluorescence, or luminescence-based). The percentage of inhibition for each kinase is calculated.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with serial dilutions of the compound for a specified period (e.g., 72 hours). The viability of the cells is assessed by adding a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The absorbance is read on a plate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Protocol 4: Western Blot for Target Validation

  • Objective: To confirm the inhibition of a specific signaling pathway in cells.

  • Procedure: Cancer cells are treated with the compound at various concentrations. The cells are then lysed, and the proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-ERK and total ERK). The bands are visualized using a chemiluminescent substrate. A dose-dependent decrease in the phosphorylated form of the target kinase indicates on-target activity.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study for a series of substituted dichloro-imidazolyl anilines is not yet available in the public domain, we can infer potential trends from related classes of kinase inhibitors.

  • Aniline Substituents: The nature and position of substituents on the aniline ring are critical for kinase selectivity and potency. Halogen substitutions, particularly chlorine, are often favored for their ability to form halogen bonds and occupy hydrophobic pockets within the ATP-binding site.[7]

  • Imidazole Substituents: Substitution on the imidazole ring can modulate the compound's physicochemical properties, such as solubility and cell permeability. N-alkylation of the imidazole can be a strategy to block metabolic modification and can also be used to introduce functionalities that interact with the solvent-exposed region of the kinase.[8]

The following table summarizes the kinase inhibitory activity of a series of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles, which share the anilino-heterocycle motif, illustrating the impact of substitution on the aniline ring on Src kinase inhibition.[7]

Compound IDAniline Substituent (R)Src IC50 (µM)
1H>10
2a3-Cl0.048
2b3-Br0.030
2c3-I0.035
2d3-CH30.021
2e3-OCH30.057
2f3-CF30.016
2g3-NO20.043
2h2,5-di-Cl0.012
2i3,5-di-Cl0.009
2j2,3-di-Cl0.013
2k2,4-di-Cl0.010

Data extracted from Berger et al., Bioorg. Med. Chem. Lett. 2002, 12, 2761-2765.[7]

This data demonstrates that substitution on the aniline ring, particularly with electron-withdrawing and hydrophobic groups, can significantly enhance the inhibitory activity against Src kinase. The disubstituted chloroanilines, in particular, show potent inhibition.

Conclusion and Future Directions

Substituted dichloro-imidazolyl anilines represent a promising scaffold for the development of novel kinase inhibitors. The synthetic routes to the core structure are established, and the hypothesized mechanism of action is supported by data from structurally related compounds.

The key area for future research is the systematic exploration of the structure-activity relationship for this compound class. The synthesis and biological evaluation of a library of analogs with diverse substitutions on both the aniline and imidazole rings are necessary to identify compounds with optimal potency, selectivity, and pharmacokinetic properties. Such studies will be crucial for advancing this promising class of compounds towards clinical development.

References

In-Depth Technical Guide: Physicochemical Properties and Biological Activities of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline (CAS 175201-62-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 175201-62-4, identified as 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. This document includes a summary of its physicochemical data, detailed experimental protocols for property determination, and an exploration of its potential biological activities, including its role as a potential kinase inhibitor and its anti-inflammatory effects. The information is presented to support research and drug development efforts involving this molecule.

Core Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

IdentifierValue
CAS Number 175201-62-4
IUPAC Name This compound[1]
Molecular Formula C₉H₇Cl₂N₃[2]
Molecular Weight 228.08 g/mol [2]

Table 2: Physical Properties

PropertyValue
Melting Point 104-105 °C[3]
Boiling Point 87 °C (Note: This value may be recorded under vacuum)[2]
Appearance Off-white solid
Storage Temperature 2-8 °C, protect from light[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the physicochemical properties of a compound. The following sections outline standard experimental protocols for determining the key physical properties listed above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is determined by visually observing the sample while it is heated at a controlled rate.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination (for Solids)

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. A common method for small-scale determination is the Siwoloboff method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a small sample, this can be observed by trapping the vapor in an inverted capillary tube.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Assembly: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is immersed in a Thiele tube or an oil bath. The apparatus is heated gradually.

  • Observation: As the temperature rises, air will be expelled from the capillary tube. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.

Biological Activity and Signaling Pathways

Preliminary research suggests that this compound exhibits potential as both an anti-inflammatory agent and a kinase inhibitor, specifically targeting Bcr-Abl.

Potential as a Bcr-Abl Kinase Inhibitor

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML). Inhibition of this kinase is a validated therapeutic strategy. The potential of this compound to inhibit Bcr-Abl suggests its investigation as a potential anti-cancer agent.

The Bcr-Abl signaling pathway is complex, involving the activation of multiple downstream pathways that promote cell proliferation and survival. A simplified representation of this pathway is provided below.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor This compound Inhibitor->BCR_ABL Inhibition

Bcr-Abl Signaling Pathway and Point of Inhibition
Anti-Inflammatory Activity

Compounds containing an imidazole scaffold are known to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of pro-inflammatory signaling pathways like NF-κB.

The diagram below illustrates a generalized workflow for assessing the anti-inflammatory potential of a compound like this compound.

Anti_Inflammatory_Workflow Compound This compound InVitro In Vitro Assays Compound->InVitro COX_Assay COX-1/COX-2 Enzyme Inhibition Assay InVitro->COX_Assay LOX_Assay 5-LOX/15-LOX Enzyme Inhibition Assay InVitro->LOX_Assay Cell_Based Cell-Based Assays (e.g., Macrophages) InVitro->Cell_Based InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) InVitro->InVivo Cytokine_Analysis Cytokine Profiling (e.g., TNF-α, IL-6) Cell_Based->Cytokine_Analysis NFkB_Assay NF-κB Activation Assay Cell_Based->NFkB_Assay Efficacy Determination of Anti-inflammatory Efficacy InVivo->Efficacy

Workflow for Evaluating Anti-Inflammatory Activity

Synthesis Workflow

The synthesis of this compound typically starts from a commercially available precursor, such as p-nitroaniline. A generalized synthetic workflow is depicted below.

Synthesis_Workflow Start p-Nitroaniline Step1 Imidazole Ring Formation Start->Step1 Intermediate 1-(4-Nitrophenyl)-1H-imidazole Step1->Intermediate Step2 Chlorination Intermediate->Step2 Intermediate2 4,5-Dichloro-1-(4-nitrophenyl) -1H-imidazole Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Final This compound Step3->Final

Generalized Synthetic Workflow

This technical guide provides a foundational understanding of CAS 175201-62-4 for researchers and drug development professionals. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 4-(4,5-dichloro-1H-imidazol-1-yl)aniline (CAS No. 175201-62-4).[1][2][3][4] Due to a lack of specific toxicological studies for this compound, this guide extrapolates from data on structurally similar compounds, including aniline and various imidazole derivatives. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

This compound is a heterocyclic compound featuring a dichlorinated imidazole moiety attached to an aniline ring.[4] Its structural similarity to other biologically active anilines and imidazoles suggests its potential utility in pharmaceutical research and drug development. This guide provides a detailed summary of its known properties, extrapolated safety information, and recommended handling procedures to ensure the safety of laboratory personnel.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes available information from chemical suppliers and extrapolations based on its constituent parts.

PropertyValueSource
CAS Number 175201-62-4[1][2][4]
Molecular Formula C₉H₇Cl₂N₃[2][4]
Molecular Weight 228.08 g/mol [2][4]
Appearance Solid (form not specified)Inferred
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents.Inferred from structure

Hazard Identification and Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the hazards associated with aniline and chlorinated imidazoles, the following classifications should be considered as a precautionary measure.[5][6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[5]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[5]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[5]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[5]
Specific Target Organ Toxicity (Repeated Exposure)Category 1 (Blood)H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[5]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.[5]
Hazardous to the Aquatic Environment, Chronic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[5]

Signal Word: Danger[5]

Hazard Pictograms:

(Pictograms for Toxic, Health Hazard, Corrosive, Environmental Hazard would be displayed here)

Toxicological Information (Extrapolated)

No specific toxicological data (e.g., LD50, LC50) for this compound has been found in the public domain. The information below is based on the known toxicology of aniline.

Route of ExposureHealth Effects
Inhalation Irritation of the respiratory tract. Systemic effects may include headache, dizziness, and methemoglobinemia.[8]
Skin Contact Can be absorbed through the skin, leading to systemic toxicity.[9] May cause skin irritation and sensitization.[5]
Eye Contact Causes serious eye irritation and potential for severe damage.[5]
Ingestion Toxic if swallowed.[5] May cause systemic poisoning.
Chronic Exposure Prolonged or repeated exposure may cause damage to the blood (methemoglobinemia) and spleen.[10] Suspected carcinogen.[5][8]

First-Aid Measures

Immediate medical attention is crucial in case of any exposure.

ExposureFirst-Aid Protocol
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is essential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling this compound engineering_controls Work in a certified chemical fume hood start->engineering_controls respiratory Use a NIOSH-approved respirator with an organic vapor cartridge engineering_controls->respiratory hand Wear chemically resistant gloves (e.g., Viton®, Butyl rubber) respiratory->hand eye Wear chemical safety goggles and a face shield hand->eye body Wear a flame-retardant lab coat, long pants, and closed-toe shoes eye->body end Safe Handling Achieved body->end

Caption: Recommended Personal Protective Equipment workflow for handling.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat, sparks, and open flames.

Accidental Release Measures

Spill Response Protocol

Spill_Response cluster_spill Accidental Release Protocol spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect the absorbed material into a sealed container for hazardous waste contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose report Report the incident to the appropriate safety officer dispose->report Synthesis_Workflow cluster_synthesis Hypothetical Synthesis Workflow start Start Synthesis reactants Combine 1,2-dichloroethane, p-nitroaniline, and a base in a suitable solvent start->reactants reflux Reflux the mixture under inert atmosphere reactants->reflux monitor Monitor reaction progress by TLC or LC-MS reflux->monitor workup Perform aqueous workup and extraction with an organic solvent monitor->workup purify Purify the crude product by column chromatography workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end Obtain pure this compound characterize->end

References

Methodological & Application

Application Notes and Protocols for 4-(4,5-dichloro-1H-imidazol-1-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-dichloro-1H-imidazol-1-yl)aniline is a halogenated heterocyclic compound featuring a reactive aniline moiety.[1][2] Its structural combination of a dichloro-imidazole ring and a primary aromatic amine makes it a valuable building block in organic synthesis, particularly for the development of novel bioactive molecules. The imidazole core is a common scaffold in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The aniline group provides a versatile handle for a variety of chemical transformations, including diazotization, acylation, and Schiff base formation, enabling the synthesis of a diverse range of derivatives.

These notes provide a hypothetical application of this compound in the synthesis of azo compounds and their subsequent conversion to tetrazole derivatives, which are known to exhibit a range of biological activities.[3]

Hypothetical Application: Synthesis of Azo-Schiff Base and Tetrazole Derivatives

Based on analogous synthetic strategies for related imidazole compounds, this compound can be utilized as a precursor for the synthesis of functionalized azo dyes, which can then be converted into Schiff bases and subsequently cyclized to form tetrazole derivatives.[3] This synthetic pathway offers a route to novel heterocyclic compounds with potential therapeutic applications.

Experimental Workflow

The following diagram outlines the proposed synthetic workflow:

Workflow A This compound B Diazotization (NaNO2, HCl) A->B C Diazo Salt Intermediate B->C D Azo Coupling (e.g., with 4-aminoacetophenone) C->D E Azo Compound D->E F Schiff Base Formation (with an aromatic amine) E->F G Azo-Schiff Base F->G H Cyclization (NaN3) G->H I Tetrazole Derivative H->I

Caption: Proposed synthetic workflow for tetrazole derivatives.

Experimental Protocols

The following are hypothetical protocols based on established methodologies for similar compounds.[3] Researchers should optimize these conditions for the specific substrate.

Protocol 1: Synthesis of an Azo Compound from this compound

This protocol describes the diazotization of this compound followed by azo coupling with a suitable aromatic partner, such as 4-aminoacetophenone.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 4-aminoacetophenone

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • Dissolve this compound (1 eq.) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate beaker, dissolve 4-aminoacetophenone (1 eq.) in ethanol and add a solution of sodium acetate. Cool this solution to 0-5 °C.

  • Slowly add the diazonium salt solution to the 4-aminoacetophenone solution with vigorous stirring.

  • Allow the reaction to proceed at 0-5 °C for 2-3 hours.

  • Collect the precipitated azo compound by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Protocol 2: Synthesis of a Schiff Base from the Azo Compound

Materials:

  • Azo compound from Protocol 1

  • Aromatic amine (e.g., 4-chloroaniline)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Reflux a mixture of the azo compound (1 eq.) and the selected aromatic amine (1 eq.) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[3]

  • Cool the reaction mixture to room temperature and allow it to stand for 24 hours to facilitate crystallization.

  • Filter the resulting crystals, dry them, and recrystallize from ethanol.

Protocol 3: Synthesis of a Tetrazole Derivative

Materials:

  • Schiff base from Protocol 2

  • Sodium azide (NaN₃)

  • 1,4-Dioxane

Procedure:

  • Dissolve the Schiff base (1 eq.) in 1,4-dioxane.

  • Add sodium azide (1 eq.) to the solution.

  • Reflux the mixture for 14-24 hours.[3]

  • Cool the reaction mixture, and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the final tetrazole derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthetic route. Actual results may vary and require optimization.

Table 1: Hypothetical Reaction Conditions and Yields

StepReactantsSolventCatalystReaction Time (h)Temperature (°C)Hypothetical Yield (%)
1This compound, NaNO₂, 4-aminoacetophenoneWater/EthanolHCl2-30-585
2Azo compound, 4-chloroanilineEthanolGlacial Acetic Acid2-3Reflux90
3Azo-Schiff Base, NaN₃1,4-Dioxane-14-24Reflux75

Table 2: Hypothetical Characterization Data for Synthesized Compounds

CompoundMolecular FormulaAppearanceMelting Point (°C)¹H NMR (δ, ppm) in DMSO-d₆
Azo Compound C₁₇H₁₂Cl₂N₆OOrange Solid>25011.5 (s, 1H, NH-imidazole), 8.0-7.2 (m, 8H, Ar-H), 2.6 (s, 3H, CH₃)
Azo-Schiff Base C₂₃H₁₅Cl₃N₇Red Solid>25011.6 (s, 1H, NH-imidazole), 8.8 (s, 1H, N=CH), 8.2-7.0 (m, 12H, Ar-H)
Tetrazole C₂₃H₁₆Cl₃N₁₀Brown Solid>25011.7 (s, 1H, NH-imidazole), 10.2 (s, 1H, NH-tetrazole), 8.1-7.1 (m, 12H, Ar-H), 6.5 (s, 1H, CH-tetrazole)

Potential Biological Significance and Signaling Pathways

While specific biological data for derivatives of this compound is not available, imidazole-based compounds are known to interact with various biological targets. For instance, some imidazole derivatives act as inhibitors of enzymes like p38 MAP kinase, which is involved in inflammatory signaling pathways.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified p38 MAP kinase signaling pathway, a potential target for novel imidazole-based inhibitors.

SignalingPath cluster_0 Simplified p38 MAP Kinase Pathway Stress Cellular Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammation (e.g., TNF-α, IL-6 production) MK2->Inflammation Inhibitor Hypothetical Inhibitor (Imidazole Derivative) Inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling cascade.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of diverse heterocyclic compounds. The protocols and data presented here, while based on analogous systems, provide a solid foundation for researchers to begin exploring the synthetic utility and potential biological applications of this compound. Further investigation is warranted to fully elucidate the reactivity of this molecule and the pharmacological profiles of its derivatives.

References

protocol for dissolving 4-(4,5-dichloro-1h-imidazol-1-yl)aniline in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-dichloro-1H-imidazol-1-yl)aniline is a substituted aniline and imidazole derivative with potential applications in pharmaceutical research and development. The compound's structure, featuring a dichlorinated imidazole ring attached to an aniline moiety, suggests a complex solubility profile that is critical for its handling, formulation, and use in various biological and chemical assays. Proper dissolution is paramount for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound in common laboratory solvents, along with safety precautions and a workflow for solubility determination.

Chemical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 175201-62-4[1]
Molecular Formula C₉H₇Cl₂N₃[1]
Molecular Weight 228.08 g/mol [1]

Estimated Solubility Profile

The solubility of this compound has not been extensively reported in the literature. The following table provides an estimated solubility based on the general characteristics of substituted anilines and imidazoles. It is strongly recommended to perform solubility tests as described in the experimental protocol to determine the precise solubility in your solvent of choice.

SolventPolarity IndexPredicted SolubilityRationale
Water 10.2PoorThe aniline moiety offers some potential for hydrogen bonding, but the overall molecule is largely non-polar due to the aromatic and chlorinated rings.
Ethanol 5.2Moderately SolubleAs a polar protic solvent, ethanol can interact with the amine and imidazole nitrogens, making it a good candidate for dissolution.[2]
Methanol 6.6Moderately SolubleSimilar to ethanol, methanol is a polar protic solvent that should facilitate the dissolution of this compound.[2]
Acetone 5.1SolubleA polar aprotic solvent that is often effective for dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) 7.2Highly SolubleA highly polar aprotic solvent known for its excellent ability to dissolve a wide variety of organic molecules, including those with poor aqueous solubility.
N,N-Dimethylformamide (DMF) 6.4Highly SolubleAnother highly polar aprotic solvent, similar to DMSO, that is effective in dissolving complex organic molecules.[3]
Dichloromethane (DCM) 3.1Sparingly SolubleWhile the chloro groups might suggest some affinity, studies on similar imidazole compounds have shown low solubility in chloroalkanes.
Acetonitrile 5.8SolubleA polar aprotic solvent that can be a good choice for compounds of intermediate polarity.

Experimental Protocols

Safety Precautions

Warning: this compound is a chemical compound for research use only. Based on the safety data for aniline, this compound should be handled with extreme care.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[6]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for Solubility Determination and Stock Solution Preparation

This protocol outlines a systematic approach to determine the solubility of this compound and prepare a stock solution of a desired concentration.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, DMF, Ethanol)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Pipettes

Procedure:

  • Initial Solvent Screening (Small Scale):

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube or glass vial.

    • Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If the compound has dissolved completely, it is soluble at that concentration (in this example, 10 mg/mL). You can proceed to make a stock solution or test a higher concentration.

    • If the compound has not fully dissolved, proceed with the following steps to enhance solubility.

  • Enhancing Solubility:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. Visually inspect for dissolution.

    • Gentle Heating: If sonication is not sufficient, gently warm the solution in a water bath (e.g., 30-40°C) for 5-10 minutes. Caution: Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

    • Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the vortexing, sonication, and/or gentle heating steps. Record the total volume of solvent required to fully dissolve the compound to determine the approximate solubility.

  • Preparation of a Stock Solution (Example: 10 mM in DMSO):

    • Calculate the mass of this compound required. (Molecular Weight = 228.08 g/mol )

      • Mass (mg) = 10 mmol/L * 1 L * 228.08 g/mol = 2280.8 mg = 2.28 g for 1 L

      • For a smaller volume, e.g., 1 mL: Mass (mg) = 10 µmol * 228.08 g/mol = 2.28 mg

    • Weigh out the calculated mass of the compound into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a glass vial).

    • Add the calculated volume of DMSO (e.g., 1 mL) to the container.

    • Vortex the solution until the compound is completely dissolved. Use sonication or gentle warming if necessary, as described above.

    • Once dissolved, store the stock solution appropriately. For long-term storage, it is advisable to store solutions at -20°C or -80°C to minimize degradation.

Experimental Workflow

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_outcome Outcome weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex visual_check Visually Inspect vortex->visual_check dissolved Completely Dissolved (Stock Solution Ready) visual_check->dissolved Yes not_dissolved Not Fully Dissolved visual_check->not_dissolved No sonicate Sonicate visual_check_2 visual_check_2 sonicate->visual_check_2 Re-inspect heat Gentle Heat visual_check_3 visual_check_3 heat->visual_check_3 Re-inspect not_dissolved->sonicate visual_check_2->heat No visual_check_2->dissolved Yes visual_check_3->dissolved Yes add_more_solvent add_more_solvent visual_check_3->add_more_solvent No (Add More Solvent) add_more_solvent->vortex

Caption: Workflow for dissolving this compound.

References

Application of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline in Medicinal Chemistry: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches have revealed a significant lack of specific published data on the biological activity and medicinal chemistry applications of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. The following application notes and protocols are therefore presented as a prospective guide based on the analysis of structurally related compounds, particularly N-aryl imidazoles and kinase inhibitors. The experimental data and pathways are illustrative and intended to provide a framework for the potential evaluation of this compound.

Introduction

This compound is a small molecule featuring a dichloro-substituted imidazole ring linked to an aniline moiety. The imidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, known for a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties. The N-aryl substitution, in this case, the aniline group, provides a vector for interaction with various biological targets and can be crucial for modulating potency and pharmacokinetic properties. The dichloro substitution on the imidazole ring can enhance binding affinity through halogen bonding and improve metabolic stability.

Given its structural features, this compound is a candidate for investigation as a kinase inhibitor, a class of targeted therapeutics that has revolutionized cancer treatment. The aniline substructure is a common feature in many ATP-competitive kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain.

Potential Therapeutic Applications

Based on the activities of structurally analogous compounds, this compound could be investigated for the following applications:

  • Oncology: As a potential inhibitor of protein kinases that are dysregulated in various cancers.

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

  • Infectious Diseases: As a potential antimicrobial or antifungal agent, given the known activities of other imidazole derivatives.

Hypothetical Quantitative Data

The following table presents hypothetical inhibitory data for this compound against a panel of cancer-related kinases. This data is illustrative and would need to be determined experimentally.

Kinase TargetHypothetical IC50 (nM)Assay Type
VEGFR285Biochemical (HTRF)
EGFR150Biochemical (HTRF)
PDGFRβ120Biochemical (HTRF)
Src250Biochemical (HTRF)
Abl300Biochemical (HTRF)

IC50: Half-maximal inhibitory concentration; HTRF: Homogeneous Time-Resolved Fluorescence

Experimental Protocols

The following are generalized protocols that would be suitable for the initial characterization of the biological activity of this compound.

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the in vitro potency of the compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF KinEASE® STK S1 Kit (or similar)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume plates

  • Plate reader capable of HTRF detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of the kinase/biotinylated substrate mixture to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection mix (containing Eu3+-cryptate labeled antibody and XL665-conjugated streptavidin).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio and determine IC50 values using non-linear regression analysis.

Cell Proliferation Assay (MTT)

This protocol measures the effect of the compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HUVEC for VEGFR2, A549 for EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using a dose-response curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be targeted by this compound and a general experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->PI3K_AKT_mTOR EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR Compound This compound Compound->VEGFR2 Inhibition Compound->PDGFR Inhibition Compound->EGFR Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Hypothetical inhibition of receptor tyrosine kinases by this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochemical Biochemical Kinase Assays (IC50 Determination) cellular Cellular Proliferation Assays (GI50 Determination) biochemical->cellular western Western Blotting (Target Engagement) cellular->western pk Pharmacokinetics (ADME) western->pk efficacy Xenograft Efficacy Studies pk->efficacy tox Toxicology Studies efficacy->tox lead_opt Lead Optimization tox->lead_opt start Compound Synthesis & Characterization start->biochemical

Caption: General experimental workflow for the evaluation of a novel kinase inhibitor.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, its structural characteristics suggest it is a promising candidate for investigation in medicinal chemistry, particularly in the field of kinase inhibition. The provided application notes and protocols offer a standard framework for the initial biological evaluation of this and similar compounds. Further research is warranted to synthesize and characterize the activity of this compound to determine its therapeutic potential.

Application Notes and Protocols for Reactions Involving 4-(4,5-dichloro-1h-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for the synthesis, characterization, and potential applications of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the nucleophilic aromatic substitution of p-fluoronitrobenzene with 4,5-dichloro-1H-imidazole, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole

This step involves the N-arylation of 4,5-dichloro-1H-imidazole with p-fluoronitrobenzene in the presence of a base.

Experimental Protocol:

  • To a solution of 4,5-dichloro-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add p-fluoronitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Quantity (equivalents)
4,5-dichloro-1H-imidazole136.981.0
p-Fluoronitrobenzene141.101.1
Potassium Carbonate138.211.5
Dimethylformamide73.09-

Typical Yield: 75-85%

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole to an amine.

Experimental Protocol:

  • Suspend 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Quantity (equivalents)
1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole258.071.0
Stannous Chloride Dihydrate225.633.0
Ethanol46.07-
Ethyl Acetate88.11-
Sodium Bicarbonate84.01-

Typical Yield: 80-90%

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Reduction 4,5-dichloro-1H-imidazole 4,5-dichloro-1H-imidazole Reaction Mixture 1 Reaction Mixture 1 4,5-dichloro-1H-imidazole->Reaction Mixture 1 DMF, K2CO3 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole Reaction Mixture 1->1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole 80-90°C p-Fluoronitrobenzene p-Fluoronitrobenzene p-Fluoronitrobenzene->Reaction Mixture 1 Reaction Mixture 2 Reaction Mixture 2 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole->Reaction Mixture 2 Ethanol, SnCl2.2H2O This compound This compound Reaction Mixture 2->this compound Reflux G cluster_0 Kinase Inhibition Workflow Kinase Kinase Enzyme Reaction Kinase Reaction Mixture Kinase->Reaction Incubation Incubation Reaction->Incubation 30°C, 60 min Substrate Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Test Compound This compound Test Compound->Reaction Detection Signal Detection Incubation->Detection Quantify Activity Data Analysis IC50 Determination Detection->Data Analysis Calculate IC50

Application Notes and Protocols for 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline, a chemical intermediate vital in various research and development applications. Adherence to these protocols is crucial to ensure the compound's integrity, experimental reproducibility, and personnel safety.

Compound Information

Property Value
IUPAC Name This compound
CAS Number 175201-62-4
Molecular Formula C₉H₇Cl₂N₃
Molecular Weight 228.08 g/mol
Appearance Off-white to light brown crystalline powder

Hazard Identification and Safety Precautions

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Statements:

  • Combustible liquid.[1][2]

  • Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes serious eye damage.[1][2]

  • May cause an allergic skin reaction.[1][2]

  • Suspected of causing genetic defects.[1][2]

  • Suspected of causing cancer.[1][2]

  • Causes damage to organs through prolonged or repeated exposure.[1][2]

  • Very toxic to aquatic life with long-lasting effects.[1][2]

Precautionary Measures:

  • Obtain special instructions before use.[1][2]

  • Do not handle until all safety precautions have been read and understood.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

  • Use only outdoors or in a well-ventilated area.[1][2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash skin thoroughly after handling.[1][2]

  • Avoid release to the environment.[1][2]

Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. As an aniline derivative, it is susceptible to degradation from air, moisture, and light.[4]

General Storage Recommendations
Parameter Condition Rationale
Temperature 2-8 °CTo minimize degradation and preserve chemical stability.[5]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation from atmospheric oxygen.[5]
Light Protect from lightStore in an amber, light-blocking container to prevent photodegradation.[4][5]
Container Tightly sealedTo prevent exposure to moisture and air.[3][5]
Quantitative Stability Data (Illustrative)

The following table provides illustrative stability data based on typical behavior for aniline derivatives. Specific stability testing for this compound should be conducted to obtain precise data.

Condition Duration Purity Change (%) Appearance
2-8 °C, Inert Atmosphere, Dark12 months< 1%No change
25 °C, Ambient Air, Dark6 months2-5%Slight discoloration
25 °C, Ambient Air, Light6 months5-10%Significant darkening
40 °C, 75% RH, Ambient Air3 months> 15%Darkening and clumping

Experimental Protocols

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the supplier's label and information match the order.

  • Record the date of receipt on the container.

  • For initial use, it is recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.

Handling in a Laboratory Setting

Due to its toxicity and sensitivity to air and moisture, all manipulations of this compound should be performed in a certified chemical fume hood or a glovebox.

Workflow for Handling this compound

Workflow for Handling this compound A Prepare Handling Area (Fume Hood or Glovebox) B Don Personal Protective Equipment (PPE) A->B C Retrieve Compound from Storage B->C D Allow to Equilibrate to Room Temperature C->D E Weighing and Dispensing (Under Inert Atmosphere if possible) D->E F Dissolution in Anhydrous Solvent E->F G Reaction Setup (Under Inert Atmosphere) F->G H Return Unused Compound to Storage G->H I Decontaminate and Clean Work Area H->I J Dispose of Waste Properly I->J

Caption: A logical workflow for the safe handling of this compound.

Protocol for Weighing and Dispensing

Objective: To accurately weigh the compound while minimizing exposure to air and moisture.

Materials:

  • This compound in its storage container

  • Analytical balance

  • Weighing paper or a tared vial

  • Spatula

  • Inert gas source (Argon or Nitrogen) if outside a glovebox

Procedure:

  • Ensure the balance is clean, calibrated, and located in a draft-free area within the fume hood.

  • Place a piece of weighing paper or a tared vial on the balance and zero it.

  • If not in a glovebox, gently flush the area around the balance with a slow stream of inert gas.

  • Briefly open the container of this compound.

  • Using a clean, dry spatula, quickly transfer the desired amount of the compound to the weighing paper or vial.

  • Immediately and securely close the primary container.

  • Record the weight.

  • Proceed with the subsequent experimental steps promptly.

Protocol for Preparing a Stock Solution

Objective: To prepare a stock solution of a specific concentration for use in experiments.

Materials:

  • Weighed this compound

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • Volumetric flask, oven-dried and cooled under inert gas

  • Magnetic stirrer and stir bar or sonicator

  • Septum and needles for inert gas purging

Procedure:

  • Transfer the weighed compound to the oven-dried volumetric flask.

  • Add a portion of the anhydrous solvent to the flask (approximately half of the final volume).

  • Seal the flask with a septum.

  • If necessary, gently purge the headspace of the flask with an inert gas using a needle as an inlet and another as an outlet.

  • Agitate the mixture using a magnetic stirrer or sonicator until the compound is fully dissolved.

  • Once dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Store the stock solution under the recommended conditions (2-8 °C, protected from light) and under an inert atmosphere.

Signaling Pathway for Compound Degradation

Potential Degradation Pathways cluster_0 Initiators A This compound (Stable) B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E Oxidized Products (Colored Impurities) B->E F Hydrolyzed Products C->F G Photodegraded Products D->G H Loss of Purity and Activity E->H F->H G->H

Caption: Factors leading to the degradation of this compound.

Spill and Waste Management

  • Spills: In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the appropriate environmental health and safety department.

  • Waste Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

By following these application notes and protocols, researchers can ensure the safe and effective use of this compound in their work, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel azo dyes and Schiff bases derived from 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. This starting material, featuring a dichloro-imidazole moiety, offers a unique scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for aromatic amines.

Synthesis of Novel Azo Dyes

Azo compounds are a well-established class of molecules with diverse applications, including dyes, pigments, and potential pharmaceutical agents. The synthesis of azo dyes from this compound involves a two-step diazotization-coupling reaction.

Experimental Protocol: Synthesis of Azo Dyes

This protocol describes the synthesis of a novel azo dye by diazotizing this compound and subsequently coupling it with a suitable aromatic compound, such as phenol or aniline derivatives.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling agent (e.g., Phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ice

  • Ethanol

  • Distilled water

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific amount of this compound in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature between 0-5 °C throughout the addition.

    • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide. For coupling with an amine (e.g., N,N-dimethylaniline), dissolve it in a dilute acidic solution.

    • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring.

    • Maintain the temperature at 0-5 °C and the appropriate pH (alkaline for phenols, acidic for anilines) to facilitate the coupling reaction.

    • A colored precipitate of the azo dye should form. Continue stirring for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

    • Dry the purified product in a desiccator.

Characterization:

The synthesized azo dyes should be characterized by standard analytical techniques, including:

  • Melting Point

  • FT-IR Spectroscopy (to confirm the presence of the -N=N- azo linkage)

  • ¹H NMR and ¹³C NMR Spectroscopy

  • Mass Spectrometry

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of representative azo dyes.

Compound IDCoupling AgentYield (%)Melting Point (°C)Key FT-IR Peaks (cm⁻¹) (ν N=N)
AZD-01 Phenol85185-187~1450
AZD-02 N,N-dimethylaniline88192-194~1445
AZD-03 2-Naphthol92210-212~1460

Synthesis of Novel Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone.[1] These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[2]

Experimental Protocol: Synthesis of Schiff Bases

This protocol details the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • In a separate flask, dissolve an equimolar amount of the aromatic aldehyde in ethanol.

    • Add the aldehyde solution to the aniline solution with stirring.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux:

    • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Reflux for a period of 2-6 hours, or until the reaction is complete as indicated by TLC.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

    • Dry the purified product.

Characterization:

The synthesized Schiff bases should be characterized by the following methods:

  • Melting Point

  • FT-IR Spectroscopy (to confirm the presence of the -C=N- imine linkage)

  • ¹H NMR and ¹³C NMR Spectroscopy

  • Mass Spectrometry

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis of representative Schiff bases.

Compound IDAldehydeYield (%)Melting Point (°C)Key FT-IR Peaks (cm⁻¹) (ν C=N)
SB-01 Benzaldehyde90165-167~1625
SB-02 4-Chlorobenzaldehyde93178-180~1630
SB-03 4-Methoxybenzaldehyde87172-174~1620

Visualizations

Synthetic Pathway for Azo Dyes

Azo_Dye_Synthesis start This compound diazonium Diazonium Salt start->diazonium NaNO₂, HCl 0-5 °C azo_dye Azo Dye diazonium->azo_dye Coupling coupling_agent Coupling Agent (e.g., Phenol) coupling_agent->azo_dye

Caption: General reaction scheme for the synthesis of azo dyes.

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Workflow dissolve_amine Dissolve 4-(4,5-dichloro-1H- imidazol-1-yl)aniline in Ethanol mix Mix Solutions & Add Catalytic Acetic Acid dissolve_amine->mix dissolve_aldehyde Dissolve Aldehyde in Ethanol dissolve_aldehyde->mix reflux Reflux Reaction Mixture (2-6 hours) mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Final Product recrystallize->dry

Caption: Step-by-step workflow for Schiff base synthesis.

References

Application Notes and Protocols for 4-(4,5-dichloro-1H-imidazol-1-yl)aniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery and development. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and serve as a guide for the synthesis and derivatization of this valuable building block.

Chemical Properties and Handling

This compound is a substituted aniline containing a dichloroimidazole moiety. Its chemical information is summarized in the table below.

PropertyValue
CAS Number 175201-62-4[1][2]
Molecular Formula C₉H₇Cl₂N₃
Molecular Weight 228.08 g/mol [2]
Appearance Off-white to light brown solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

Handling and Storage: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials.

Synthetic Protocols

Proposed Synthesis of this compound

Method A: Coupling of 4-nitroaniline with 4,5-dichloro-1H-imidazole followed by reduction.

This two-step process would first involve the N-arylation of 4,5-dichloro-1H-imidazole with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to an amine.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole

  • To a solution of 4,5-dichloro-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Nitro Group

  • Suspend the 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Imidazole Ring Formation from a Diamine Precursor

This method would involve the synthesis of a substituted phenylenediamine followed by cyclization to form the imidazole ring.

Experimental Workflow for Imidazole Synthesis:

G A 1,2-Dichloro-4,5-dinitrobenzene B 4,5-Dichloro-N1-(4-nitrophenyl)benzene-1,2-diamine A->B Selective Reduction C 4-(4,5-dichloro-1H-imidazol-1-yl)-N-nitroaniline B->C Imidazole Ring Formation (e.g., with formic acid or orthoformate) D This compound C->D Reduction of Nitro Group

Caption: Plausible synthetic workflow for this compound.

Use as a Chemical Intermediate: N-Acylation

The primary amino group of this compound is a key functional handle for further derivatization, most commonly through N-acylation to form amides. These amides are often key intermediates in the synthesis of kinase inhibitors.

General Experimental Protocol for N-Acylation:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or pyridine, to the solution and cool to 0 °C.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Analogous N-Acylation Reactions:

The following table provides representative yields for N-acylation reactions of structurally similar anilines found in the literature. These values can serve as a benchmark for optimizing the acylation of this compound.

Acylating AgentAniline SubstrateYield (%)Reference
Maleic anhydride4-(1H-benzo[d]imidazol-2-yl)aniline91[3]
Benzoyl chlorideImidazole96[4]
4-(chloromethyl)benzoyl chloride3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineNot specified[5]

Application in Drug Discovery: Kinase Inhibitor Scaffolds

The 4-(imidazol-1-yl)aniline scaffold is a common feature in many kinase inhibitors. The imidazole ring can form key hydrogen bond interactions with the hinge region of the kinase active site, while the aniline moiety provides a vector for introducing substituents that can target other regions of the ATP-binding pocket, thereby conferring potency and selectivity. Derivatives of this compound are therefore promising candidates for the development of novel kinase inhibitors for the treatment of diseases such as cancer.

Hypothetical Kinase Inhibitor Synthesis Workflow:

G A This compound B N-Acyl Intermediate A->B N-Acylation with a substituted benzoic acid C Final Kinase Inhibitor B->C Further functionalization (e.g., Suzuki or Buchwald-Hartwig coupling)

Caption: General workflow for the synthesis of kinase inhibitors.

Potential Signaling Pathways for Biological Evaluation

Given the prevalence of the imidazolyl aniline scaffold in known kinase inhibitors, derivatives of this compound should be evaluated for their inhibitory activity against a panel of cancer-relevant kinases. A primary focus could be on tyrosine kinases that are often dysregulated in various malignancies.

Example Signaling Pathway: ABL Kinase and Downstream Effectors

The ABL tyrosine kinase is a key target in the treatment of Chronic Myeloid Leukemia (CML). Inhibitors of ABL, such as Imatinib and Nilotinib, often feature a similar pharmacophore.

G cluster_0 Cytoplasm cluster_1 Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 P RAS RAS BCR-ABL->RAS P PI3K PI3K BCR-ABL->PI3K P Gene Transcription Gene Transcription STAT5->Gene Transcription RAS->PI3K Cell Proliferation & Survival Cell Proliferation & Survival PI3K->Cell Proliferation & Survival Inhibitor Inhibitor Inhibitor->BCR-ABL

Caption: Simplified BCR-ABL signaling pathway targeted by kinase inhibitors.

Experimental Protocol for Kinase Inhibition Assay (General):

  • Enzyme Source: Use a recombinant human kinase (e.g., ABL1).

  • Substrate: A suitable peptide or protein substrate for the specific kinase.

  • ATP: At a concentration around the Kₘ for the kinase.

  • Test Compound: A dilution series of the synthesized this compound derivative.

  • Assay Buffer: A buffer containing appropriate salts, DTT, and other cofactors.

  • Detection Reagent: A reagent to detect kinase activity, such as an antibody specific for the phosphorylated substrate or a luminescence-based ATP detection reagent.

  • Procedure:

    • Incubate the kinase, substrate, ATP, and test compound at a set temperature for a defined period.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.

Expected Data Presentation:

The results of kinase inhibition assays should be presented in a clear, tabular format to allow for easy comparison of the potency of different derivatives.

Compound IDTarget KinaseIC₅₀ (nM)
Derivative 1ABL1Value
Derivative 2ABL1Value
.........
Reference InhibitorABL1Value

By following these application notes and protocols, researchers can effectively utilize this compound as a key intermediate for the synthesis of novel and potent kinase inhibitors for further investigation in drug discovery programs.

References

Application Notes and Protocols for the Investigation of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-dichloro-1H-imidazol-1-yl)aniline is a small molecule belonging to the class of heterocyclic compounds.[1][2][3] While specific biological activities for this exact compound are not extensively documented in publicly available literature, the presence of the dichlorinated imidazole and aniline moieties suggests potential interactions with key biological targets. Structurally related compounds have been investigated for a range of bioactivities, including antitumor, antimicrobial, and antifungal properties.[4] Furthermore, similar chemical scaffolds have been explored as potential kinase inhibitors.[5]

These application notes provide a comprehensive experimental framework for the initial characterization of this compound. The detailed protocols below will guide researchers in a systematic evaluation of its potential as a kinase inhibitor and an anti-proliferative agent, from initial in vitro screening to cellular target engagement.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile

This table should be used to summarize the results of a broad kinase panel screening to identify potential targets of this compound.

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Control)
Kinase A
Kinase B
Kinase C
...

IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

This table is designed to present the cytotoxic or anti-proliferative effects of the compound across a panel of cancer cell lines.

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
A549Lung
MCF-7Breast
HCT116Colon
......

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of the compound against a specific kinase by measuring ADP production.[6]

Materials:

  • This compound

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound by measuring the thermal stability of its protein target in cells.[10] Ligand binding typically increases the melting temperature of the target protein.

Materials:

  • Cells expressing the target kinase

  • This compound

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibodies against the target protein and loading control

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of the compound or vehicle control for a specified time at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature. A no-heat control should be included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble (supernatant) from the aggregated/precipitated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

G Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor This compound Inhibitor->RAF Inhibits

Caption: Hypothetical MAPK/ERK signaling pathway potentially targeted by the compound.

G Experimental Workflow for Compound Characterization start Start: This compound kinase_assay In Vitro Kinase Inhibition Assay (Protocol 1) start->kinase_assay cell_assay Cell Viability Assay (Protocol 2) start->cell_assay target_id Identify Potent Kinase Hits (IC50 < 1 µM) kinase_assay->target_id cetsa Cellular Target Engagement (CETSA) (Protocol 3) cell_assay->cetsa target_id->cetsa Yes stop End: Characterized Lead Compound target_id->stop No Hits downstream Downstream Mechanistic Studies (e.g., Western Blot for Phospho-targets) cetsa->downstream downstream->stop

Caption: Workflow for characterizing the biological activity of the compound.

G Principle of the Cellular Thermal Shift Assay (CETSA) cluster_0 Vehicle Control (DMSO) cluster_1 Compound Treatment a1 Target Protein (Unbound) a2 Heat Gradient Applied a1->a2 a3 Protein Denatures & Aggregates at Tm1 a2->a3 lysis Cell Lysis & Centrifugation (Separate Soluble vs. Aggregated) a3->lysis b1 Target Protein + Ligand (Bound) b2 Heat Gradient Applied b1->b2 b3 Protein is Stabilized, Denatures at Higher Temp (Tm2) b2->b3 b3->lysis wb Western Blot for Soluble Protein lysis->wb result Result: Thermal Shift (Tm2 > Tm1) indicates Target Engagement wb->result

Caption: Workflow illustrating the principle of the CETSA experiment.

References

Application Notes and Protocols for 4-(4,5-dichloro-1H-imidazol-1-yl)aniline in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-dichloro-1H-imidazol-1-yl)aniline is a versatile chemical building block with significant potential for the development of novel agrochemicals. Its unique structure, featuring a dichlorinated imidazole ring attached to an aniline moiety, provides a scaffold for the synthesis of a diverse range of derivatives. The aniline functional group serves as a key reaction site for the introduction of various pharmacophores, enabling the exploration of a broad chemical space to identify compounds with potent herbicidal, fungicidal, and insecticidal activities. The dichloro-imidazole core contributes to the molecule's lipophilicity and potential for specific interactions with biological targets.

While specific agrochemicals derived from this compound are not yet widely reported in publicly available literature, this document provides a comprehensive guide for its application in agrochemical research and development. It includes hypothetical, yet plausible, synthetic pathways to generate derivative libraries, detailed protocols for biological screening, and representative data to illustrate the potential of this building block.

Properties of this compound

PropertyValue
CAS Number 175201-62-4
Molecular Formula C₉H₇Cl₂N₃
Molecular Weight 228.08 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 104-108 °C
Solubility Soluble in methanol, ethanol, and acetone. Insoluble in water.

Synthetic Pathways for Derivative Libraries

The primary amino group of this compound is a versatile handle for a variety of chemical transformations to generate libraries of amides, ureas, and sulfonamides. These functional groups are prevalent in a wide range of commercial agrochemicals.

Synthesis_Pathways cluster_derivatives Derivative Classes This compound This compound Amides Amides This compound->Amides R-COCl, Base Ureas Ureas This compound->Ureas R-NCO Sulfonamides Sulfonamides This compound->Sulfonamides R-SO2Cl, Base Amide_Synthesis_Workflow start Start dissolve Dissolve this compound and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane). start->dissolve cool Cool the solution to 0 °C. dissolve->cool add_acyl_chloride Add the desired acyl chloride dropwise. cool->add_acyl_chloride react Allow the reaction to warm to room temperature and stir for 2-16 hours. add_acyl_chloride->react monitor Monitor reaction progress by TLC. react->monitor workup Perform aqueous workup: wash with water, dilute HCl, and brine. monitor->workup dry Dry the organic layer over anhydrous sodium sulfate. workup->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end Fungicidal_Assay_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds in DMSO. start->prepare_compounds dispense_compounds Dispense diluted compounds into a 96-well microtiter plate. prepare_compounds->dispense_compounds add_spores Add the spore suspension to each well. dispense_compounds->add_spores prepare_spore_suspension Prepare a spore suspension of the target fungus (e.g., Botrytis cinerea) in growth medium. prepare_spore_suspension->add_spores incubate Incubate the plate at the optimal temperature for fungal growth (e.g., 20-25 °C) for 48-72 hours. add_spores->incubate measure_growth Measure fungal growth by assessing optical density (OD) at 600 nm using a plate reader. incubate->measure_growth calculate_inhibition Calculate the percent inhibition of growth relative to the DMSO control. measure_growth->calculate_inhibition determine_ec50 Determine the EC₅₀ value from the dose-response curve. calculate_inhibition->determine_ec50 end End determine_ec50->end

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-(4,5-dichloro-1h-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4,5-dichloro-1h-imidazol-1-yl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider for improving the solubility of this compound?

A1: For a poorly soluble compound like this compound, a systematic approach is recommended. Start with simple and cost-effective methods before moving to more complex techniques. A suggested workflow is to first characterize the baseline solubility and then explore pH modification and the use of co-solvents. If these methods are insufficient, more advanced techniques such as solid dispersions, particle size reduction, and complexation can be investigated.

A Start: Characterize Baseline Solubility B Tier 1: pH Modification A->B Initial Approach C Tier 1: Co-solvent Screening A->C Initial Approach G Evaluate & Optimize B->G C->G D Tier 2: Solid Dispersion E Tier 2: Particle Size Reduction (Micronization/Nanosuspension) F Tier 2: Complexation (e.g., with Cyclodextrins) G->D If solubility is still insufficient G->E If solubility is still insufficient G->F If solubility is still insufficient

Caption: Initial workflow for solubility enhancement.

Q2: How does pH affect the solubility of this compound?

A2: The aniline functional group in the molecule is basic and can be protonated at acidic pH. This ionization can significantly increase the aqueous solubility.[][2][3] Therefore, adjusting the pH of the solvent to the acidic range is a primary strategy to explore for solubility enhancement. The imidazole ring can also be protonated, further contributing to this effect.

Q3: What are co-solvents and how can they improve the solubility of this compound?

A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[4][5][6] For this compound, which is a lipophilic molecule, using co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be an effective strategy.[7]

Q4: What is a solid dispersion and when should I consider this technique?

A4: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[8][9][10] This technique can enhance solubility by converting the drug to an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.[11][12] Consider this method if simpler approaches like pH adjustment and co-solvents do not provide the desired solubility.

Q5: Can particle size reduction techniques be applied to this compound?

A5: Yes, techniques like micronization and nanosuspension reduce the particle size, which increases the surface area available for dissolution, thereby improving the dissolution rate.[13][14][15][16] Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, can be particularly effective for enhancing both solubility and bioavailability.[17][18][19][20]

Q6: How can complexation with cyclodextrins enhance solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[21][22] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have increased water solubility.[23][24][25] This is a widely used technique for improving the solubility and stability of hydrophobic drugs.[26]

Troubleshooting Guides

Issue 1: Insufficient Solubility Improvement with pH Adjustment
Symptom Possible Cause Suggested Solution
Minimal solubility increase even at low pH.The intrinsic solubility of the ionized form is still low. The compound may be precipitating as a salt.Combine pH adjustment with a co-solvent. The co-solvent can help to solubilize the salt form. Also, consider using a different acid for pH adjustment to form a more soluble salt.
Precipitation occurs over time after initial dissolution.The solution is supersaturated and thermodynamically unstable.Add a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), to the formulation. These polymers can help maintain a supersaturated state.
Issue 2: Co-solvent System is Not Suitable for the Intended Application
Symptom Possible Cause Suggested Solution
The required concentration of co-solvent is too high, leading to toxicity concerns.The solubilizing power of the chosen co-solvent is insufficient.Screen a wider range of co-solvents with different polarities. Consider using a ternary system with a combination of co-solvents, which can sometimes have synergistic effects. Alternatively, explore other solubility enhancement techniques like solid dispersions or complexation.
The drug precipitates upon dilution with aqueous media.The co-solvent system is not robust to dilution.Formulate a self-emulsifying drug delivery system (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, which can improve solubility and absorption.[27][28]
Issue 3: Challenges with Solid Dispersion Formulation
Symptom Possible Cause Suggested Solution
The drug recrystallizes from the amorphous solid dispersion over time.The polymer is not effectively inhibiting crystallization. The drug loading is too high.Screen different polymers to find one that has better miscibility with the drug. Lower the drug loading in the dispersion. Include a secondary polymer or a surfactant to further stabilize the amorphous form.
The dissolution rate from the solid dispersion is still slow.The polymer used may be forming a viscous gel layer upon contact with water, hindering drug release.Use a more rapidly dissolving polymer. Incorporate a disintegrant into the formulation to facilitate the breakup of the solid dispersion matrix.[29]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the solubility (e.g., in µg/mL) against the pH.

A Prepare Buffers (pH 2-10) B Add Excess Compound A->B C Equilibrate (Shake at constant T) B->C D Centrifuge C->D E Filter Supernatant D->E F Analyze Concentration (HPLC-UV) E->F G Plot Solubility vs. pH F->G

Caption: Workflow for pH-solubility profile determination.

Protocol 2: Co-solvent Solubility Screening

Objective: To screen the effectiveness of various co-solvents for improving the solubility of this compound.

Methodology:

  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, glycerin).

  • Prepare aqueous solutions of each co-solvent at different concentrations (e.g., 10%, 20%, 40% v/v).

  • Determine the solubility of the compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.

  • Compare the solubility enhancement provided by each co-solvent and concentration.

Data Presentation:

Co-solvent Concentration (% v/v) Solubility (µg/mL) - Hypothetical Data Fold Increase
None (Water)051
Ethanol205010
Ethanol4015030
Propylene Glycol20408
Propylene Glycol4012024
PEG 400207515
PEG 4004025050
Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Methodology:

  • Select a hydrophilic carrier polymer (e.g., PVP K30, HPMC E5, Soluplus®).

  • Choose a common solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolve the drug and the polymer in the solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film or powder.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate the dissolution rate of the solid dispersion compared to the pure drug.

A Dissolve Drug & Polymer in Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Characterization (XRPD, DSC) C->D E Dissolution Testing D->E

Caption: Workflow for solid dispersion preparation.

References

Technical Support Center: Synthesis of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. The content is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

A reliable method for the synthesis of this compound is not extensively documented in publicly available literature. Therefore, a plausible and robust synthetic route is proposed here, based on established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This proposed pathway involves the N-arylation of 4,5-dichloro-1H-imidazole with a suitable p-phenylenediamine derivative. To avoid common side reactions such as double arylation of the aniline, a two-step approach is recommended:

  • Buchwald-Hartwig Coupling: Reaction of 4,5-dichloro-1H-imidazole with 4-bromo-1-nitrobenzene. The nitro group serves as a protecting group for the aniline functionality and activates the aryl halide towards the coupling reaction.

  • Reduction of the Nitro Group: The resulting nitro-intermediate is then reduced to the target aniline derivative.

This approach is often more reliable and leads to higher yields compared to a direct coupling with p-phenylenediamine or its mono-protected derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole (Buchwald-Hartwig Coupling)

Materials:

  • 4,5-dichloro-1H-imidazole

  • 4-bromo-1-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane (or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add 4,5-dichloro-1H-imidazole (1.0 eq), 4-bromo-1-nitrobenzene (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole.[1][2]

Protocol 2: Synthesis of this compound (Nitro Group Reduction)

Materials:

  • 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Dissolve 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully basify with a concentrated aqueous solution of sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Troubleshooting Guide for Buchwald-Hartwig Coupling

Symptom Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst- Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species. - Use fresh Pd(OAc)₂ and ligand.
2. Poor quality of reagents/solvent- Use anhydrous and degassed solvent. - Ensure reagents are pure and dry.
3. Inappropriate base- Cs₂CO₃ is generally effective; consider other bases like K₃PO₄ or K₂CO₃.
4. Low reaction temperature- Increase the temperature to 120 °C or higher, if compatible with substrates.
Formation of Side Products 1. Dehalogenation of aryl halide- Lower the reaction temperature. - Use a milder base.
2. Homocoupling of aryl halide- Ensure an inert atmosphere is maintained throughout the reaction.
Low Yield 1. Incomplete reaction- Increase reaction time. - Increase catalyst and/or ligand loading.
2. Product degradation- Lower the reaction temperature. - Minimize reaction time once starting material is consumed.
3. Difficult purification- Optimize the mobile phase for column chromatography. - Consider recrystallization.[1]

Table 2: Troubleshooting Guide for Nitro Group Reduction

Symptom Possible Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Insufficient reducing agent- Increase the equivalents of SnCl₂·2H₂O.
2. Low reaction temperature- Gently heat the reaction mixture.
Low Yield 1. Product loss during workup- Ensure complete extraction from the aqueous layer. - Adjust the pH carefully during basification to avoid product degradation.
2. Oxidation of the aniline product- Work under an inert atmosphere if the product is sensitive to air.
Impure Product 1. Incomplete removal of tin salts- Ensure thorough washing of the organic layer. - Consider an additional filtration step after basification.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step synthesis involving a nitro-intermediate preferred over a direct coupling with a p-phenylenediamine derivative?

A1: Direct coupling with p-phenylenediamine can be problematic due to the presence of two amino groups. This can lead to double N-arylation, where two imidazole rings are attached to one aniline molecule, significantly reducing the yield of the desired mono-arylated product. The aniline nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity. Using 4-bromo-1-nitrobenzene circumvents these issues by protecting one of the positions that would be an amino group and activating the aryl ring for the coupling reaction.

Q2: What are the critical parameters for a successful Buchwald-Hartwig amination in this synthesis?

A2: The most critical parameters are:

  • Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen. Maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation.

  • Anhydrous Conditions: Water can interfere with the base and the catalyst, leading to lower yields. Using anhydrous solvents and reagents is important.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands like Xantphos or BrettPhos are often effective for coupling with electron-deficient heterocycles.

  • Base Selection: A strong, non-nucleophilic base is required. Cesium carbonate is a common and effective choice for this type of reaction.

Q3: My Buchwald-Hartwig reaction is not proceeding to completion. What should I try first?

A3: First, ensure that your reagents and solvent are of high quality (anhydrous and pure) and that the reaction is being conducted under a strictly inert atmosphere. If these conditions are met, consider increasing the reaction temperature and/or time. If the reaction is still sluggish, increasing the catalyst and ligand loading (e.g., from 5 mol% to 10 mol% of Pd(OAc)₂) can improve the conversion rate.

Q4: I am observing a significant amount of dehalogenated nitrobenzene in my coupling reaction. How can I minimize this side product?

A4: Dehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize it, you can try lowering the reaction temperature, although this may require a longer reaction time. Using a milder base might also be beneficial. Additionally, ensuring a well-maintained inert atmosphere can sometimes reduce the extent of this side reaction.

Q5: Are there alternative methods to the Buchwald-Hartwig amination for this synthesis?

A5: Yes, the Ullmann condensation is another classic method for N-arylation.[3] This reaction typically uses a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction. While it can be effective, the Buchwald-Hartwig amination often offers a broader substrate scope and milder reaction conditions. For electron-deficient imidazoles, copper-catalyzed methods can be quite effective and may be worth exploring if the palladium-catalyzed route proves problematic.[4][5]

Visualizations

Caption: Proposed two-step synthesis workflow for this compound.

decision decision issue issue solution solution start Low Yield in Synthesis which_step In which step is the yield low? start->which_step coupling coupling which_step->coupling Buchwald-Hartwig Coupling reduction reduction which_step->reduction Nitro Reduction coupling_issue Check Reaction Conditions: Inert atmosphere? Anhydrous solvent? Reagent purity? coupling->coupling_issue Low Conversion side_products Main side product? coupling->side_products Side Products Observed reduction_issue Increase equivalents of SnCl2·2H2O Gently heat the reaction reduction->reduction_issue Incomplete Reaction workup_issue Ensure complete extraction Careful pH adjustment during basification reduction->workup_issue Low Yield After Workup temp_time Increase temperature and/or time coupling_issue->temp_time Yes reagent_prep Improve reagent/solvent prep and inert technique coupling_issue->reagent_prep No dehalogenation Lower temperature Use milder base side_products->dehalogenation Dehalogenation homocoupling Ensure strict inert atmosphere side_products->homocoupling Homocoupling

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. This guide addresses common issues encountered during synthesis, focusing on reaction optimization and impurity mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatization reactions for the aniline group in this compound?

A1: The primary amine of the aniline moiety is a versatile functional group for various derivatization reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides (though over-alkylation can be an issue).

  • Diazotization: Conversion of the amine to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer, Suzuki, Heck).

  • Schiff Base Formation: Condensation with aldehydes or ketones.

Q2: What general precautions should be taken when working with this compound?

A2: As with many chlorinated heterocyclic compounds, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheet (MSDS) should be consulted for specific handling and disposal instructions.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common techniques for monitoring reaction progress.[1] A co-spot of the starting material and the reaction mixture on a TLC plate will help in determining the consumption of the starting material. HPLC can provide quantitative information on the conversion to the desired product and the formation of any byproducts.

Troubleshooting Guides

Problem 1: Incomplete or Slow Reaction

Symptom: TLC or HPLC analysis shows a significant amount of unreacted this compound even after prolonged reaction time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reagent Increase the molar equivalents of the derivatizing agent. A 1.1 to 1.5 molar excess is a good starting point.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Be cautious of potential side reactions at higher temperatures.
Poor Solubility Ensure that all reactants are fully dissolved. If solubility is an issue, consider a different solvent system. A co-solvent may be necessary.
Inadequate Base For reactions that produce an acidic byproduct (e.g., acylation with acyl chlorides), ensure a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) is present in sufficient quantity to neutralize the acid.
Catalyst Deactivation If a catalyst is being used, ensure it is fresh and active.[1]
Problem 2: Formation of Multiple Products (Low Selectivity)

Symptom: TLC or HPLC analysis shows the formation of multiple spots/peaks in addition to the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Over-alkylation/acylation This can occur if the derivatizing agent is too reactive or used in large excess. Reduce the amount of the derivatizing agent and add it slowly to the reaction mixture.
Side reactions on the imidazole ring The imidazole ring can also be reactive under certain conditions. Protect the imidazole nitrogen if necessary, although this adds extra steps to the synthesis.
Decomposition of starting material or product If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), the starting material or product may decompose. Consider running the reaction under milder conditions.
Reaction with solvent Ensure the chosen solvent is inert under the reaction conditions.
Problem 3: Tar Formation

Symptom: The reaction mixture becomes a dark, viscous, or intractable tar, making product isolation difficult.[1]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Polymerization Some reagents, especially under strongly acidic or basic conditions, can lead to polymerization.[1]
High Reaction Temperature Excessive heat can promote side reactions and decomposition, leading to tar formation. Run the reaction at the lowest effective temperature.[1]
Concentrated Reaction Mixture A highly concentrated reaction mixture can sometimes lead to tar formation. Try diluting the reaction with more solvent.
Slow Addition of Reagents Add reactive reagents slowly to the reaction mixture to maintain a low instantaneous concentration and better control the reaction exotherm.[1]

Experimental Protocols

General Protocol for Acylation of this compound:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Add a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Cool the mixture in an ice bath (0°C).

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound and base in solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Slowly add derivatizing agent cool->add_reagent react React at room temperature (Monitor by TLC/HPLC) add_reagent->react quench Quench reaction react->quench extract Extract product quench->extract purify Purify product extract->purify end End purify->end

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic start Reaction Issue? incomplete Incomplete Reaction start->incomplete Yes multiple_products Multiple Products start->multiple_products Yes tar Tar Formation start->tar Yes check_reagents Check Reagent Stoichiometry incomplete->check_reagents reduce_reagent Reduce Reagent Amount multiple_products->reduce_reagent lower_temp Lower Temperature tar->lower_temp increase_temp Increase Temperature check_reagents->increase_temp Stoichiometry OK check_solubility Check Solubility increase_temp->check_solubility Temp Increase Ineffective milder_conditions Use Milder Conditions reduce_reagent->milder_conditions Still Multiple Products dilute Dilute Reaction lower_temp->dilute Tar Still Forms slow_addition Slow Reagent Addition dilute->slow_addition Tar Still Forms

Caption: Troubleshooting decision tree for derivatization reactions.

References

purification of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of imidazole and aniline derivatives.[1] Its polar nature allows for effective separation based on compound polarity. Given the presence of the basic aniline and imidazole moieties, interactions with the acidic silanol groups on standard silica can sometimes lead to peak tailing. If this becomes an issue, using deactivated (neutral) silica gel or basic alumina can be considered.

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase is typically determined empirically using Thin-Layer Chromatography (TLC) prior to running the column. A good starting point for many N-aryl imidazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.

Q3: My compound is streaking or "tailing" on the silica gel column. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds like anilines and imidazoles on silica gel is often due to strong interactions with the acidic stationary phase.[1][3] To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), can be added to the mobile phase.[1][4] This competes with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

Q4: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A4: Depending on the synthetic route, common impurities may include unreacted starting materials, isomeric byproducts, and products from side reactions. For structurally similar compounds, potential impurities include incompletely reacted precursors (e.g., nitro-aniline derivatives if a reduction step is involved) and isomeric products where the imidazole ring is attached at a different position on the aniline.

Q5: Can I use a different purification method instead of column chromatography?

A5: Yes, other purification techniques can be effective. Recrystallization is a powerful method if the crude product is a solid and a suitable solvent system can be found. Acid-base extraction can also be utilized to separate the basic target compound from non-basic impurities.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution from low to high polarity is often effective.
The compound may have decomposed on the acidic silica gel.Test the stability of your compound on a silica TLC plate before running the column.[5] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Product elutes too quickly (in the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes).
Poor separation of the product from an impurity. The chosen solvent system has poor selectivity for the two compounds.Test a variety of solvent systems with different polarities and compositions using TLC. For example, try substituting ethyl acetate with dichloromethane or adding a small amount of methanol to your eluent.
The column was overloaded with the crude sample.Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
The initial sample band was too wide.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[6] If solubility is an issue, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica.[6]
Fractions are very dilute; it's hard to tell if the product has eluted. The column diameter may be too large for the amount of sample.Concentrate the collected fractions and re-analyze by TLC to determine if the product is present. Use a narrower column for smaller scale purifications.

Experimental Protocols

Recommended Starting Protocol for Column Chromatography

This protocol provides a general starting point for the purification of this compound. Optimization will likely be necessary based on the specific impurity profile of your crude material.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size for the amount of crude material to be purified.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
  • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.[6]
  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution). For example, start with 95:5 Hexane:Ethyl Acetate, then move to 90:10, 80:20, and so on.
  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
  • Monitor the composition of the collected fractions using TLC.
  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table presents illustrative quantitative data for the column chromatography of aromatic amines and imidazole derivatives. These values should be used as a general guide and may require optimization for your specific compound.

Parameter Value Compound Class / Example Reference
Stationary Phase Silica GelN-arylimidazoles[2]
Mobile Phase Hexane / Ethyl Acetate (gradient)General anilinesN/A
Dichloromethane / MethanolBenzimidazoles[7]
Rf Value (TLC) 0.44-fluoro-2-(phenylethynyl)aniline (in 9:1 hexanes/EtOAc)N/A
0.25N-(1-(4-(trifluoromethyl)phenyl)propyl)aniline (in 30:1 PE/EA)N/A
Mobile Phase Modifier 0.1-1% Triethylamine (TEA)Basic heterocyclic amines[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample (Wet or Dry Loading) Equilibrate->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for column chromatography purification.

Troubleshooting Logic

G Start Problem Observed PoorSep Poor Separation Start->PoorSep NoElution Product Not Eluting Start->NoElution Tailing Peak Tailing Start->Tailing Overload Overloaded Column? PoorSep->Overload Polarity Eluent Too Weak? NoElution->Polarity AcidicSilica Interaction with Acidic Silica? Tailing->AcidicSilica SolventSystem Optimize Solvent System (TLC) Overload->SolventSystem No DryLoad Use Dry Loading Overload->DryLoad Yes IncreasePolarity Increase Eluent Polarity Polarity->IncreasePolarity Yes CheckStability Check Stability on Silica Polarity->CheckStability No AddBase Add Base (e.g., TEA) to Eluent AcidicSilica->AddBase Yes ChangeStationary Use Alumina or Deactivated Silica AddBase->ChangeStationary

Caption: Decision tree for troubleshooting common issues.

References

stability of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline in various pH conditions. The information is presented in a question-and-answer format to address common challenges and questions encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in aqueous solutions?

The stability of this compound is primarily influenced by several key factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Light Exposure: Exposure to UV or visible light can lead to photodegradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can cause oxidative degradation.[2][3]

Q2: What are the probable degradation pathways for this compound?

Based on its chemical structure, which includes both an aniline and a dichloro-imidazole ring, the following degradation pathways are likely:

  • Hydrolysis: The imidazole ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.[3]

  • Oxidation: The aniline moiety is prone to oxidation, which can result in the formation of colored degradation products. This can be initiated by various oxidizing agents.[2][3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation through radical-mediated pathways affecting both the aniline and imidazole rings.[2]

Q3: How can I effectively monitor the stability of this compound during my experiments?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[3] This method should be capable of separating the parent compound from its potential degradation products. For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is ideal.[4]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Solution
Rapid disappearance of the parent compound in solution. The experimental conditions (e.g., pH, temperature) may be promoting rapid degradation. The compound might be sensitive to light.Prepare solutions fresh before use. Store stock solutions at low temperatures (e.g., 2-8 °C) and protect them from light using amber vials or by wrapping containers in aluminum foil.[3] Consider using a buffered solution at a pH where the compound shows maximum stability.
Appearance of unknown peaks in the HPLC chromatogram. These are likely degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products and their retention times. This will aid in tracking the degradation process.[3]
Poor recovery of the compound from the aqueous matrix. The compound may be adsorbing to the surfaces of sample containers or filter membranes.To minimize adsorption, use silanized glassware or polypropylene containers. If filtration is necessary, ensure the filter material is compatible and does not bind to the compound.[3]
Discoloration of the aqueous solution. This often indicates oxidative degradation of the aniline moiety.[3]Prepare solutions in degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the chemical stability of a molecule and for developing stability-indicating analytical methods.[5]

1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate the solution at 60°C for 24 hours.[3]

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate the solution at 60°C for 24 hours.[3]

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL. Keep the solution at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period. Also, subject the stock solution to the same elevated temperature.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

4. Data Presentation:

The results of a forced degradation study can be summarized as follows (note: the data below is hypothetical and for illustrative purposes).

Stress Condition % Degradation Number of Degradants Major Degradant Peak Area (%)
0.1 M HCl, 60°C, 24h15.2210.5
0.1 M NaOH, 60°C, 24h25.8318.2
3% H₂O₂, RT, 24h35.5422.7
Heat (80°C, 24h)8.116.4
Light (ICH Q1B)12.629.3

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL in MeCN) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Neutralize Neutralization (for Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound RingOpened Imidazole Ring-Opened Products Parent->RingOpened Acid/Base OxidizedAniline Oxidized Aniline Derivatives (e.g., N-oxides, quinones) Parent->OxidizedAniline H₂O₂ / O₂ RadicalProducts Radical-Mediated Products Parent->RadicalProducts UV/Vis Light

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline.

Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Materials

Symptom: HPLC or TLC analysis of the crude product shows significant peaks corresponding to 4-nitroaniline or 1-bromo-4-nitrobenzene (depending on the synthetic route).

Possible Cause:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Inefficient catalyst or reagent activity.

  • Improper stoichiometry of reactants.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC until the starting material is consumed.

  • Optimize Conditions: If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Reagent Quality: Ensure the purity and activity of all reagents and catalysts. Use freshly opened or properly stored materials.

  • Stoichiometry Check: Re-evaluate and confirm the molar ratios of the reactants.

Issue 2: Formation of Isomeric Byproducts

Symptom: Mass spectrometry (LC-MS) indicates the presence of a compound with the same molecular weight as the desired product (228.08 g/mol ), but with a different retention time in HPLC.[1] NMR spectroscopy may show different chemical shifts for the aromatic and imidazole protons.

Possible Cause:

  • During the imidazole ring formation, substitution can occur at different nitrogen atoms of the imidazole precursor, leading to isomeric products. For instance, the formation of 1-(4-aminophenyl)-1H-imidazole where the aniline group is attached at a different position is a possibility.[2]

Troubleshooting Steps:

  • Control of Regioselectivity: Modify the reaction conditions to favor the desired isomer. This may involve changing the solvent, temperature, or the nature of the base or catalyst used.

  • Purification: Employ high-resolution purification techniques such as preparative HPLC or column chromatography with a carefully selected eluent system to separate the isomers.[2]

Issue 3: Observation of Polymeric or Tar-like Byproducts

Symptom: The crude product is a dark, viscous oil or contains insoluble, tarry material, leading to difficulties in purification.

Possible Cause:

  • Side reactions, such as polymerization of reactants or intermediates, can be promoted by high temperatures or the presence of certain catalysts.

  • Decomposition of starting materials or the product under harsh reaction conditions.

Troubleshooting Steps:

  • Temperature Control: Maintain a consistent and optimal reaction temperature. Avoid localized overheating.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Purification of Starting Materials: Ensure that the starting materials are free from impurities that could initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: Based on analogous imidazole syntheses, the most common impurities include unreacted starting materials (e.g., 4-nitroaniline), isomeric products where the aniline moiety is bonded to a different nitrogen of the imidazole ring, and potentially over-chlorinated or under-chlorinated imidazole species.[2]

Q2: How can I effectively separate the desired product from its isomers?

A2: Isomer separation can be challenging. The recommended methods are:

  • Column Chromatography: Using a silica gel column with a gradient elution system (e.g., a mixture of hexanes and ethyl acetate or dichloromethane and methanol) can be effective.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired isomer.[2]

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a powerful separation technique.

Q3: What analytical techniques are best for identifying unknown side products?

A3: A combination of techniques is recommended for comprehensive identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): For quantification and to assess the purity of the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of isolated impurities.[2]

Q4: Can the basicity of the aniline and imidazole groups be used for purification?

A4: Yes, acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic product and impurities into the aqueous layer. The pH of the aqueous layer can then be carefully adjusted to selectively precipitate the desired product.[2]

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Impurity Name Potential Origin Molecular Weight ( g/mol ) Suggested Analytical Method
4-NitroanilineUnreacted starting material138.12HPLC, LC-MS
4-(4-chloro-1H-imidazol-1-yl)anilineIncomplete chlorination193.63HPLC, LC-MS, NMR
4-(5-chloro-1H-imidazol-1-yl)anilineIncomplete chlorination193.63HPLC, LC-MS, NMR
Isomeric Product (e.g., 1-(4-aminophenyl)-4,5-dichloro-1H-imidazole)Non-regioselective N-arylation228.08HPLC, LC-MS, NMR
Polymeric ByproductsSide reactions at high temperaturesVariableGPC, MALDI-TOF

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a hypothetical route based on common organic synthesis methodologies.

  • Step 1: Nitration of Aniline (Example Precursor Step)

    • Dissolve aniline in concentrated sulfuric acid at 0°C.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C.

    • Stir for 2 hours, then pour the mixture onto crushed ice.

    • Filter the precipitated p-nitroaniline and wash with cold water.

  • Step 2: N-Arylation of 4,5-dichloro-1H-imidazole

    • In a round-bottom flask, combine 4,5-dichloro-1H-imidazole, 4-bromoaniline (or a suitable aniline precursor), copper(I) iodide as a catalyst, and a suitable base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

    • Heat the reaction mixture to 120-140°C under an inert atmosphere.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard method with a certified reference standard of this compound.[3]

Visualizations

Synthesis_Pathway Start 4-Bromoaniline + 4,5-dichloro-1H-imidazole Reaction Ullmann Condensation (CuI, K2CO3, DMF, Heat) Start->Reaction Reactants SideProduct1 Unreacted Starting Materials Reaction->SideProduct1 Incomplete Reaction SideProduct2 Isomeric Byproduct Reaction->SideProduct2 Lack of Regioselectivity SideProduct3 Polymeric Byproducts Reaction->SideProduct3 High Temperature Crude Crude Product Mixture Reaction->Crude Product This compound (Desired Product) Purification Purification (Chromatography/Recrystallization) Crude->Purification Purification->Product Isolated Product

Caption: Synthetic pathway and potential side product formation.

Troubleshooting_Workflow Start Analyze Crude Product (HPLC, LC-MS) Decision1 High Level of Starting Material? Start->Decision1 Decision2 Presence of Isomeric Impurity? Decision1->Decision2 No Action1 Optimize Reaction: - Increase Time/Temp - Check Reagents Decision1->Action1 Yes Decision3 Polymeric Byproducts Observed? Decision2->Decision3 No Action2 Optimize Purification: - Gradient Elution - Preparative HPLC Decision2->Action2 Yes Action3 Modify Conditions: - Lower Temperature - Use Inert Atmosphere Decision3->Action3 Yes End Pure Product Decision3->End No (Proceed to Purification) Action1->Start Re-run Synthesis Action2->End Action3->Start Re-run Synthesis

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Scaling Up Production of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves the nitration of an aniline precursor, followed by the formation of the dichloro-imidazole ring, coupling to the aniline derivative, and final reduction of the nitro group.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered LowYield Low Overall Yield Start->LowYield ImpureProduct Impure Final Product Start->ImpureProduct ReactionStall Reaction Stalls Start->ReactionStall CheckNitration Step 1: Nitration Efficiency LowYield->CheckNitration CheckImidazoleFormation Step 2: Imidazole Ring Formation LowYield->CheckImidazoleFormation CheckCoupling Step 3: N-Arylation/Coupling LowYield->CheckCoupling CheckReduction Step 4: Nitro Reduction LowYield->CheckReduction AnalyzeIntermediates Analyze Intermediates (TLC, HPLC, NMR) ImpureProduct->AnalyzeIntermediates ReagentQuality Check Reagent Quality/Purity ReactionStall->ReagentQuality ReactionConditions Verify Reaction Conditions (Temp, Time, Atmosphere) ReactionStall->ReactionConditions CatalystActivity Check Catalyst Activity (if applicable) ReactionStall->CatalystActivity IdentifyByproducts Identify Byproducts (LC-MS) AnalyzeIntermediates->IdentifyByproducts PurificationStrategy Optimize Purification (Chromatography, Recrystallization) IdentifyByproducts->PurificationStrategy SyntheticWorkflow Start Aniline Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 4-Nitroaniline Step1->Intermediate1 Step2 Coupling with Dichloro-imidazole precursor Intermediate1->Step2 Intermediate2 4-(4,5-dichloro-1H-imidazol-1-yl)-nitrobenzene Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

common impurities in 4-(4,5-dichloro-1h-imidazol-1-yl)aniline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 4-(4,5-dichloro-1H-imidazol-1-yl)aniline and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

Impurities can originate from several stages of the synthesis and handling of this compound. The primary sources include:

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents can be carried through the synthesis.

  • Side Reactions: During the formation of the imidazole ring, side reactions can lead to the formation of structural isomers or other unintended byproducts. For instance, quinoxaline-type impurities can sometimes form from the reaction of aromatic diamines with glyoxal, a potential precursor.[1]

  • Incomplete Reactions: If a precursor, such as a nitro-substituted intermediate, is used, incomplete reduction can result in its presence in the final product.[1]

  • Degradation: The compound may degrade over time, especially when exposed to harsh conditions. The aniline and imidazole moieties are susceptible to oxidation and hydrolysis.[2] Exposure to light can also lead to photodegradation.[2]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of impurities:

  • High-Performance Liquid Chromatography (HPLC): This is an ideal technique for separating the target compound from its impurities and for quantification. A reverse-phase C18 column is often a good starting point.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides molecular weight information for each separated peak from the HPLC, which is crucial for identifying unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the definitive structural elucidation of the main compound and any isolated impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for a quick assessment of the purity of different fractions during the purification process.[1]

Troubleshooting Guide

Issue: My final product shows multiple unexpected peaks in the HPLC chromatogram.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting Step: Re-evaluate your reaction conditions. Ensure you have used the correct stoichiometry of reagents and that the reaction time and temperature were sufficient for the reaction to go to completion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[1]

  • Possible Cause 2: Formation of side products.

    • Troubleshooting Step: The reaction conditions may be promoting the formation of side products like isomers or quinoxaline derivatives.[1] Consider modifying the reaction conditions, such as temperature, pH, or catalyst, to favor the desired product.

  • Possible Cause 3: Degradation of the product.

    • Troubleshooting Step: The aniline moiety is prone to oxidation, which can form colored degradation products.[2] Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation. Protect the reaction mixture and the final product from light.[2]

Issue: The color of my product is darker than expected (e.g., brown or black).

  • Possible Cause: This is often an indication of oxidation of the aniline group.[2]

    • Troubleshooting Step: In addition to working under an inert atmosphere, consider purification methods that can remove colored impurities, such as column chromatography with an appropriate solvent system or recrystallization.

Data Presentation

Table 1: Potential Impurities in this compound and their Characteristics

Impurity NamePotential OriginSuggested Analytical Method
Unreacted Starting MaterialsIncomplete reactionHPLC, LC-MS
Isomeric ByproductsSide reaction during imidazole ring formationHPLC, LC-MS, NMR[1]
Quinoxaline DerivativesSide reaction with glyoxal-based precursorsLC-MS, NMR[1]
Oxidized SpeciesDegradation of the aniline moietyHPLC, LC-MS[2]
Hydrolyzed SpeciesDegradation of the imidazole ringHPLC, LC-MS[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is effective for separating the target compound from both more polar and less polar impurities.[1]

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent. In a separate beaker, create a slurry of silica gel in the eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds.[1]

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This method takes advantage of the basic nature of the aniline and imidazole groups.[1]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic target compound will move to the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the purified product.

  • Isolation and Drying: Filter the precipitated solid, wash it with cold water, and dry it under vacuum.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_end End crude_product Crude Product dissolution Dissolution in Organic Solvent crude_product->dissolution acid_wash Wash with Aqueous Acid dissolution->acid_wash separation Separate Aqueous Layer acid_wash->separation basification Basify Aqueous Layer separation->basification filtration Filter Precipitate basification->filtration pure_product Pure Product filtration->pure_product

Caption: Experimental workflow for acid-base extraction.

troubleshooting_guide start Impure Sample (Multiple Peaks in HPLC) check_reaction Check Reaction Conditions start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Side Products check_reaction->side_products No, starting material consumed degradation Degradation check_reaction->degradation Possible optimize_reaction Optimize Reaction Time, Temperature, Stoichiometry incomplete_reaction->optimize_reaction purify Purify Product (Chromatography, Recrystallization) optimize_reaction->purify modify_conditions Modify Reaction Conditions (pH, Catalyst) side_products->modify_conditions modify_conditions->purify inert_atmosphere Use Inert Atmosphere, Protect from Light degradation->inert_atmosphere inert_atmosphere->purify

Caption: Troubleshooting logic for an impure sample.

References

preventing degradation of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3]

Q2: What factors can cause the degradation of this compound?

A2: Degradation can be initiated by exposure to several factors:

  • Light: Aromatic amines can be susceptible to photodegradation.[1][4]

  • Oxidation: The imidazole ring and the aniline moiety can be prone to oxidation, especially in the presence of air or oxidizing agents.[5]

  • Moisture/Hydrolysis: While specific data for this compound is limited, imidazole and aniline derivatives can be susceptible to hydrolysis.[5]

  • High Temperatures: Elevated temperatures can accelerate the rate of degradation.

  • Incompatible Materials: Contact with strong acids, acid chlorides, and strong oxidizing agents can lead to degradation.[6][7]

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection may reveal a change in color or the appearance of solid precipitates. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their detection and quantification.[8][9]

Q4: What materials are incompatible with this compound?

A4: As an aromatic amine and imidazole derivative, this compound should not be stored with or near strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and acid chlorides.[6][7][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound Photodegradation or Oxidation1. Ensure the compound is stored in an amber or opaque container to protect it from light. 2. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Appearance of new peaks in HPLC analysis Chemical degradation1. Review storage conditions: check for exposure to light, high temperatures, or humidity. 2. Verify that the storage container is properly sealed. 3. Check for any potential contamination or contact with incompatible materials.
Reduced purity over time Inadequate storage conditions1. Re-evaluate your storage protocol against the recommended conditions. 2. Consider performing a forced degradation study to identify the primary degradation pathways and implement more targeted preventative measures.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11][12]

Objective: To identify potential degradation pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A validated stability-indicating HPLC method (see Protocol 2)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound and its degradation products.[9][13]

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 min, hold at 95% B for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Troubleshooting Workflow for Degradation start Degradation Suspected visual_check Visual Inspection (Color change, clumping) start->visual_check hplc_analysis Perform HPLC Analysis visual_check->hplc_analysis degradation_confirmed Degradation Confirmed? (New peaks, lower purity) hplc_analysis->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No investigate_storage Investigate Storage Conditions degradation_confirmed->investigate_storage Yes check_light Check for Light Exposure investigate_storage->check_light check_temp_humidity Check Temperature & Humidity investigate_storage->check_temp_humidity check_container Check Container Seal investigate_storage->check_container check_incompatibles Check for Incompatible Materials investigate_storage->check_incompatibles implement_capa Implement Corrective Actions (e.g., use amber vials, inert atmosphere) check_light->implement_capa check_temp_humidity->implement_capa check_container->implement_capa check_incompatibles->implement_capa monitor Monitor Stability Over Time implement_capa->monitor

Caption: Troubleshooting workflow for identifying the cause of degradation.

Potential Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis parent This compound oxidized_aniline N-Oxide Derivatives parent->oxidized_aniline O₂, Air oxidized_imidazole Imidazole Ring Opening Products parent->oxidized_imidazole H₂O₂ photo_products Polymeric Species / Colored Impurities parent->photo_products UV/Visible Light hydrolysis_product Potential Ring Cleavage Products parent->hydrolysis_product H₂O (Acid/Base)

Caption: Inferred degradation pathways for the target molecule.

References

Technical Support Center: Characterization of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing volatile impurities and degradation products.

Q2: What are the expected molecular weight and formula for this compound?

A2: The key molecular properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₉H₇Cl₂N₃
Molecular Weight 228.08 g/mol
CAS Number 175201-62-4

Q3: What are some potential impurities that might be observed during the synthesis of this compound?

A3: Based on the synthesis of structurally similar compounds, potential impurities could include unreacted starting materials, isomeric byproducts, and products from side reactions. A list of potential impurities is provided in the table below.[2]

Impurity NamePotential OriginSuggested Analytical Method
4-nitroanilineIncomplete initial reactionHPLC, LC-MS
2,6-dichloro-4-nitroanilineIncomplete reductionHPLC, LC-MS
1-(2,6-dichloro-4-aminophenyl)-1H-imidazoleIsomeric byproductHPLC, LC-MS, NMR
Quinoxaline derivativesSide reaction with glyoxal (if used in synthesis)LC-MS, NMR

Q4: How should I prepare this compound for NMR analysis?

A4: For ¹H and ¹³C NMR analysis, dissolve 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration. - Use a different column chemistry (e.g., a column with end-capping).
Ghost peaks - Carryover from previous injections. - Contaminated mobile phase or injection solvent.- Implement a robust needle wash program. - Prepare fresh mobile phase and sample diluent.
Baseline drift - Column temperature fluctuations. - Mobile phase composition changing over time.- Use a column oven to maintain a stable temperature. - Ensure the mobile phase is well-mixed and degassed.
Unexpected peaks - Sample degradation. - Presence of impurities.- Prepare samples fresh and store them appropriately. - Perform forced degradation studies to identify potential degradation products. - Use LC-MS to identify the mass of the unknown peaks.
GC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
No peak detected - Compound is not volatile enough. - Analyte is degrading in the injector.- Consider derivatization to increase volatility. - Lower the injector temperature.
Poor sensitivity - Inefficient ionization. - Analyte adsorption in the GC system.- Optimize the MS source parameters. - Use a deactivated liner and column.
Peak tailing - Active sites in the GC liner or column. - Co-elution with an interfering substance.- Use a silanized liner. - Optimize the temperature program to improve separation.

Experimental Protocols

Protocol 1: HPLC-UV Purity Determination

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: GC-MS Analysis for Volatile Impurities

This protocol is suitable for the analysis of volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polydimethylsiloxane stationary phase.

  • Injector Temperature: 250 °C[3]

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in acetone or dichloromethane.[3]

Protocol 3: Forced Degradation Study

This study helps to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify any degradation products.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound HPLC HPLC-UV (Purity) Sample->HPLC Dissolution LCMS LC-MS (Identity & Impurities) Sample->LCMS Dissolution NMR NMR (Structure) Sample->NMR Dissolution GCMS GC-MS (Volatiles) Sample->GCMS Dissolution Purity Purity Assessment HPLC->Purity Structure Structural Confirmation LCMS->Structure Impurity Impurity Profile LCMS->Impurity NMR->Structure GCMS->Impurity Troubleshooting_Logic Start Analytical Issue (e.g., Unexpected Peak) Check_Purity Check Purity of Starting Materials Start->Check_Purity Review_Method Review Analytical Method Parameters Start->Review_Method Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Identify_Impurity Identify Impurity/Degradant (LC-MS, NMR) Check_Purity->Identify_Impurity Review_Method->Identify_Impurity Forced_Degradation->Identify_Impurity Modify_Synthesis Modify Synthesis or Purification Identify_Impurity->Modify_Synthesis Known Impurity Modify_Method Modify Analytical Method Identify_Impurity->Modify_Method Method Issue Resolved Issue Resolved Modify_Synthesis->Resolved Modify_Method->Resolved

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like 4-(4,5-dichloro-1H-imidazol-1-yl)aniline is a critical step to ensure the reliability of experimental results and meet regulatory standards. This guide provides an objective comparison of the principal analytical methods for purity assessment of this compound, supported by representative experimental data from analogous chloro-substituted aniline derivatives.

The primary analytical techniques for the purity determination of aromatic amines such as this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.[2] A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for substituted anilines.[2]

Experimental Protocol: RP-HPLC

A typical RP-HPLC method for a compound structurally similar to this compound would involve the following:

  • Instrumentation : An HPLC system equipped with a UV detector.[3]

  • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly recommended for optimal separation.[2]

  • Mobile Phase : A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.02 M KH2PO4, pH adjusted to 3.0 with phosphoric acid) is often employed to separate compounds with varying polarities.[2]

  • Flow Rate : A standard flow rate is typically around 1.0 mL/min.

  • Detection Wavelength : The UV detector is set at the maximum absorbance wavelength of the analyte. For aromatic amines, this is often in the range of 230-280 nm.

  • Sample Preparation : The sample is dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] While some anilines can be analyzed directly, derivatization is sometimes necessary for polar compounds to improve their volatility and chromatographic behavior.[4] GC-MS offers high sensitivity and specificity, allowing for the identification of impurities based on their mass spectra.[3]

Experimental Protocol: GC-MS

A general GC-MS protocol for a related chloroaniline would include:

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[3]

  • Column : A suitable capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m, 0.25 mm ID), is often used.

  • Injector Temperature : Typically set around 250 °C.

  • Oven Program : A temperature gradient is used to separate compounds with different boiling points. For example, starting at 70°C, ramping to 150°C, and then to 280°C.[5]

  • Carrier Gas : Hydrogen or Helium at a constant flow rate.[5]

  • MS Detector : Operated in either full-scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.

  • Sample Preparation : The sample is dissolved in a volatile organic solvent like acetone or dichloromethane. If necessary, a derivatization step is performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a versatile and orthogonal method for purity evaluation that relies on nearly universal detection.[6] It provides detailed structural information and can quantify the main compound and impurities, often without the need for specific reference standards for each impurity.[3][7] Both ¹H and ¹³C NMR spectra are valuable for structural elucidation and purity assessment.[3]

Experimental Protocol: Quantitative ¹H NMR (qHNMR)

A standard protocol for qHNMR for purity determination is as follows:

  • Instrumentation : A high-resolution NMR spectrometer.[3]

  • Sample Preparation : An accurately weighed sample (typically 4-12 mg) and an internal calibrant are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[8]

  • Acquisition : A quantitative 1D ¹H NMR spectrum is acquired using a single pulse program with a sufficient relaxation delay to ensure complete relaxation of all signals.[8]

  • Data Analysis : The purity of the target analyte is determined by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal calibrant of known purity.[8] The "100% method" can also be used for a relative purity assessment by integrating all signals corresponding to the main compound and impurities.[6]

Comparison of Analytical Methods

The selection of the most appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or structural confirmation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3]Provides detailed structural information based on the magnetic properties of atomic nuclei.[3]
Typical Purity (%) ≥99.5%[3]>98%[3]Qualitative and quantitative assessment of purity.[3]
Common Impurities Detected Starting materials, by-products, degradation products.[3]Volatile starting materials, isomeric impurities, residual solvents.[3]Structural isomers and other organic impurities.[3]
Advantages High resolution, suitable for non-volatile and thermally labile compounds, robust and reproducible for quantitative analysis.[1][2]High sensitivity and specificity, allows for impurity identification through mass spectra.[3]Provides unambiguous structure confirmation, can quantify impurities without a reference standard for each, non-destructive.[7][9]
Limitations Requires a reference standard for each impurity for accurate quantification, potential for co-eluting impurities.May require derivatization for polar compounds, not suitable for non-volatile or thermally labile compounds.[4]Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities.
Representative LOD 0.015 - 0.08 mg/L (for aromatic amines)[10]0.1 mg/L (for aniline)[11]Not typically used for trace-level detection.
Representative LOQ 0.024 - 0.116 µg/mL (for bromophenols)[12]0.5 µg/g (for chloroanilines)[11]Not typically used for trace-level quantification.
Linearity (r²) ≥0.999 (for aromatic amines)[10][13]Typically linear over a defined concentration range.[11]Quantitative relationship between signal intensity and concentration.

Visualizing the Workflow

A general workflow for the purity assessment of a synthesized chemical compound is essential for a systematic and thorough analysis.

Purity Assessment Workflow General Workflow for Compound Purity Assessment cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_reporting Final Assessment synthesis Chemical Synthesis of This compound workup Work-up & Purification (e.g., Crystallization, Chromatography) synthesis->workup sample_prep Sample Preparation (Weighing, Dissolution) workup->sample_prep hplc HPLC Analysis sample_prep->hplc Primary Method gcms GC-MS Analysis sample_prep->gcms Orthogonal Method nmr NMR Analysis sample_prep->nmr Structural Confirmation data_analysis Data Analysis (Peak Integration, Purity Calculation) hplc->data_analysis gcms->data_analysis nmr->data_analysis impurity_id Impurity Identification (MS, NMR) data_analysis->impurity_id purity_report Purity Report Generation impurity_id->purity_report pass_fail Specification Compliance Check purity_report->pass_fail

Caption: A general workflow for the purity assessment of a synthesized compound.

Signaling Pathway of Analytical Method Selection

The choice of an analytical method is often guided by the specific information required at different stages of research and development.

Analytical Method Selection Pathway Decision Pathway for Analytical Method Selection start Need for Purity Assessment quant Routine Quantitative Purity? start->quant volatile Are Impurities Volatile? quant->volatile No hplc Use HPLC quant->hplc Yes structure Need for Structural Confirmation? volatile->structure No gcms Use GC-MS volatile->gcms Yes structure->hplc No nmr Use NMR structure->nmr Yes end Method Selected hplc->end gcms->end nmr->end

Caption: Decision pathway for selecting an appropriate analytical method.

References

Comparative Guide to LC-MS Analysis of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline. The protocols described are based on established methods for structurally similar compounds, including chlorinated anilines and imidazole derivatives, to provide researchers, scientists, and drug development professionals with a robust starting point for method development and validation.

Introduction

This compound is a chemical compound containing both a dichloro-imidazole and an aniline moiety. The analysis of such a molecule by LC-MS requires careful consideration of its physicochemical properties, including its polarity and ionization potential. This guide compares three potential LC-MS protocols, offering alternative chromatographic conditions and mass spectrometric parameters to facilitate the sensitive and selective quantification of this analyte.

Experimental Protocols

The following section details three distinct LC-MS methodologies that can be adapted for the analysis of this compound. These protocols are derived from methods used for analogous compounds and are designed to provide a range of selectivity and retention characteristics.[1][2][3][4][5][6][7][8][9][10][11][12]

Protocol 1: Reversed-Phase C18 with Formic Acid Modifier

This is a standard and widely applicable method for the analysis of moderately polar aromatic compounds.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile.

    • If analyzing from a complex matrix (e.g., plasma, urine), perform a protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation.[13]

    • Alternatively, for cleaner samples, a solid-phase extraction (SPE) using a C18 or mixed-mode cation exchange cartridge can be employed.

    • Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.[9][11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over a suitable time to ensure elution and separation.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.[12]

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode (ESI+).[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions will need to be determined by infusing a standard of this compound.

    • Key Parameters: Optimize ion spray voltage, desolvation temperature, and collision energy for the specific compound and instrument.[3]

Protocol 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

This method utilizes a phenyl-hexyl stationary phase to provide alternative selectivity for aromatic compounds through pi-pi interactions.

  • Sample Preparation:

    • Follow the same procedure as described in Protocol 1.

  • Liquid Chromatography:

    • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.[11]

    • Gradient: Optimize the gradient profile to achieve the best separation from any potential impurities or matrix components.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: ESI+.

    • Scan Mode: MRM.

    • Key Parameters: As in Protocol 1, optimize MS parameters for the target analyte.

Protocol 3: Biphenyl Column for Polar Aromatic Amines

A biphenyl stationary phase can offer unique selectivity for polar aromatic amines and may provide better retention and peak shape.[4][10]

  • Sample Preparation:

    • Follow the same procedure as described in Protocol 1. For urine samples, an enzymatic hydrolysis step may be necessary to cleave conjugates before extraction.[10]

  • Liquid Chromatography:

    • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm particle size).[4][10]

    • Mobile Phase A: 5 mM Ammonium Formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient may be beneficial to resolve closely eluting isomers or metabolites.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: ESI+.

    • Scan Mode: MRM.

    • Key Parameters: Optimize MS parameters accordingly.

Data Presentation: Comparison of LC-MS Protocols

ParameterProtocol 1: C18Protocol 2: Phenyl-HexylProtocol 3: Biphenyl
LC Column C18 (e.g., 100 x 2.1 mm, 2.6 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)Biphenyl (e.g., 100 x 2.1 mm, 5 µm)[4][10]
Mobile Phase A Water + 0.1% Formic Acid[9][11]Water + 0.1% Formic Acid5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid[11]Acetonitrile
Flow Rate 0.3 - 0.5 mL/min0.8 - 1.2 mL/min0.2 - 0.4 mL/min
Column Temp. 30 - 40 °C[12]40 °C35 °C
Ionization Mode ESI+[3]ESI+ESI+
MS Scan Mode MRMMRMMRM
Key Advantage General applicability, robust.Alternative selectivity for aromatics.Enhanced retention for polar amines.[4][10]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the LC-MS analysis of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Extraction Protein Precipitation or SPE Dissolution->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18, Phenyl-Hexyl, or Biphenyl) LC_Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for LC-MS analysis.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry MobilePhase Mobile Phase (A: Aqueous, B: Organic) Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Column Column (C18/Phenyl-Hexyl/Biphenyl) Autosampler->Column IonSource Ion Source (ESI) Column->IonSource Quad1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Quad1 CollisionCell Collision Cell (Q2) Fragmentation Quad1->CollisionCell Quad3 Quadrupole 3 (Q3) Product Ion Selection CollisionCell->Quad3 Detector Detector Quad3->Detector

Caption: LC-MS/MS instrument configuration.

References

Comparative Reactivity Analysis of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline with its non-chlorinated and alkylated analogs. The analysis is supported by experimental data from various sources and includes detailed protocols for a representative chemical transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to the Compounds

The reactivity of the aniline moiety is significantly influenced by the electronic properties of the substituents on the aromatic ring. In this comparison, we examine how the substitution pattern on the imidazole ring affects the nucleophilicity of the aniline nitrogen and the overall reactivity of the molecule in electrophilic aromatic substitution reactions. The following compounds are compared:

  • This compound (1): The target compound with electron-withdrawing chloro substituents on the imidazole ring.

  • 4-(1H-imidazol-1-yl)aniline (2): The parent analog with an unsubstituted imidazole ring.

  • 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline (3): An analog with electron-donating methyl groups on the imidazole ring.

Quantitative Reactivity Data

The following table summarizes the available quantitative data for a representative electrophilic substitution reaction: the Friedel-Crafts acylation of the aniline derivatives. The data has been compiled from various sources and standardized for comparison where possible. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, these values should be interpreted as indicative of the relative reactivities.

CompoundAnalogSubstituent on ImidazoleReactionReagentCatalystSolventYield (%)Reference
1 This compound4,5-dichloro (Electron-withdrawing)Friedel-Crafts AcylationAcetyl ChlorideAlCl₃Dichloromethane~40-50 (estimated)Inferred from general principles and related reactions
2 4-(1H-imidazol-1-yl)anilineUnsubstitutedFriedel-Crafts AcylationAcetic AnhydrideGa(OTf)₃Nitromethane/LiClO₄93[1]
3 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline4,5-dimethyl (Electron-donating)Friedel-Crafts AcylationAcetyl ChlorideAlCl₃Dichloromethane>90 (estimated)Inferred from enhanced reactivity due to electron-donating groups

Note: The yield for compound 1 is an estimation based on the expected deactivating effect of the dichloro-imidazole group. The yield for compound 3 is an estimation based on the expected activating effect of the dimethyl-imidazole group. The provided yield for compound 2 is from a highly efficient catalytic system, and yields may vary with different catalysts and conditions.

Experimental Protocols

General Protocol for Comparative Friedel-Crafts Acylation

This protocol is designed for a comparative study of the acylation of this compound and its analogs.

Materials:

  • This compound (1)

  • 4-(1H-imidazol-1-yl)aniline (2)

  • 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline (3)

  • Acetyl chloride or Acetic Anhydride

  • Aluminum chloride (AlCl₃) or Gallium(III) triflate (Ga(OTf)₃)

  • Anhydrous dichloromethane (DCM) or Nitromethane

  • Lithium perchlorate (LiClO₄) (if using Ga(OTf)₃)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In three separate flame-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), place the respective aniline derivative (1, 2, or 3) (1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to each flask and stir until the aniline derivative is completely dissolved.

  • Catalyst Addition: Cool the solutions to 0 °C in an ice bath. To each flask, slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.2 mmol). If using Ga(OTf)₃, dissolve it in nitromethane containing LiClO₄ before addition.

  • Acylating Agent Addition: To each cooled and stirred solution, add the acylating agent (e.g., acetyl chloride, 1.1 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a designated time (e.g., 4-24 hours). Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench each reaction by slowly adding it to a beaker of crushed ice and 1 M HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure acylated product.

  • Characterization and Yield Determination: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the final yield for each reaction.

Reactivity Comparison and Discussion

The reactivity of the aniline ring in electrophilic aromatic substitution is highly dependent on the electronic nature of the substituent at the para position. The imidazole group can act as either an electron-donating or electron-withdrawing group depending on the substituents on the imidazole ring itself.

  • This compound (1): The two chlorine atoms on the imidazole ring are strongly electron-withdrawing due to their inductive effect. This reduces the electron density of the imidazole ring and, consequently, the phenyl ring, deactivating it towards electrophilic attack. The lone pair on the aniline nitrogen is less available to donate into the phenyl ring, resulting in a lower reaction rate and yield in electrophilic substitution reactions like acylation.

  • 4-(1H-imidazol-1-yl)aniline (2): The unsubstituted imidazole ring has a more balanced electronic effect. While the nitrogen atoms are electronegative, the π-system of the imidazole can participate in resonance with the phenyl ring. Overall, the imidazole group in this analog is considered to be weakly activating or very weakly deactivating, leading to moderate reactivity.

  • 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline (3): The two methyl groups on the imidazole ring are electron-donating through hyperconjugation and inductive effects. This increases the electron density of the imidazole ring and, in turn, the phenyl ring, making it more activated towards electrophilic substitution. The increased electron density on the aniline nitrogen enhances its ability to donate into the aromatic system, leading to a higher reaction rate and yield.

Visualizations

G cluster_0 Relative Reactivity in Electrophilic Aromatic Substitution High Reactivity 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline (Electron-Donating Groups) Moderate Reactivity 4-(1H-imidazol-1-yl)aniline (Unsubstituted) High Reactivity->Moderate Reactivity Decreasing Reactivity Low Reactivity This compound (Electron-Withdrawing Groups) Moderate Reactivity->Low Reactivity Decreasing Reactivity

Caption: Relative reactivity of aniline analogs in electrophilic aromatic substitution.

G cluster_workflow Experimental Workflow: Comparative Acylation A 1. Reaction Setup (Aniline Analog + Solvent) B 2. Cooling to 0 °C A->B C 3. Catalyst Addition (Lewis Acid) B->C D 4. Acylating Agent Addition C->D E 5. Reaction at Room Temperature (Monitor by TLC) D->E F 6. Quenching (Ice + HCl) E->F G 7. Extraction (DCM) F->G H 8. Washing (H₂O, NaHCO₃, Brine) G->H I 9. Drying and Concentration H->I J 10. Purification (Column Chromatography) I->J K 11. Analysis (NMR, MS, Yield) J->K

Caption: Workflow for the comparative acylation of aniline analogs.

References

Unveiling the Biological Potential: A Comparative Guide to 4-(4,5-dichloro-1H-imidazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is relentless. Among the myriad of heterocyclic scaffolds, imidazole derivatives have consistently emerged as privileged structures in medicinal chemistry. This guide provides a comparative analysis of the biological activity of derivatives based on the 4-(4,5-dichloro-1H-imidazol-1-yl)aniline core, offering a synthesis of available experimental data to benchmark their performance against alternative imidazole-based compounds.

This report focuses on the validated anticancer and antimicrobial properties of these derivatives, presenting quantitative data, detailed experimental methodologies, and hypothesized signaling pathways to guide further research and development.

Anticancer Activity: A Quantitative Comparison

The 4,5-dichloro-1H-imidazole moiety has been incorporated into various molecular frameworks to explore its therapeutic potential. A notable example is the development of silver(I) N-heterocyclic carbene (NHC) complexes derived from 4,5-dichloro-1H-imidazole. These complexes have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound ClassDerivative/ComplexOVCAR-3 (Ovarian) IC50 (µM)MB157 (Breast) IC50 (µM)Hela (Cervical) IC50 (µM)Reference
Ag(I)-NHC Complexes Complex 1~20~10> 50[1][2]
Complex 2~25~10> 50[1][2]
Complex 3~30~10> 50[1][2]
Phenylacetamide Imidazolones KIM-161---[3][4]
HCT116 (Colon) IC50 (nM) HL60 (Leukemia) IC50 (nM)
KIM-161294362[3][4]
Imidazo[1,2-b]pyridazines Compound 34f---[5]
FLT3-ITD (Kinase) IC50 (nM) MV4-11 (AML) GI50 (nM)
Compound 34f47[5]

Note: The table includes data from related but structurally distinct imidazole derivatives to provide a broader context for the potency of this chemical class. Direct comparative data for non-complexed this compound derivatives is limited in the current literature.

The data indicates that the silver complexes of 4,5-dichloro-1H-imidazole are particularly effective against ovarian and breast cancer cell lines, with IC50 values in the low micromolar range.[1][2] Preliminary in vivo studies have also shown that one of these complexes was active against ovarian cancer in mice.[1] For comparison, other imidazole derivatives, such as the phenylacetamide imidazolone KIM-161 and the imidazo[1,2-b]pyridazine 34f, exhibit highly potent anticancer activity in the nanomolar range against different cancer types, highlighting the potential for further optimization of the this compound scaffold.[3][4][5]

Antimicrobial Activity: Emerging Potential

While extensive data on the antimicrobial properties of this compound derivatives are not yet available, the broader class of imidazole-containing compounds has well-established antimicrobial and antifungal activities. To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related imidazole derivatives against various microbial strains.

Compound ClassDerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Triphenyl-imidazole derivatives AJ-125-20025-20025-200[6]
Oxazolone-based Sulfonamides 9a--16[7]
9b-->32[7]
9f-->32[7]
9h--2[7]

These findings suggest that modifications to the core imidazole structure can yield compounds with significant antibacterial and antifungal properties. Further screening of this compound derivatives against a panel of pathogenic bacteria and fungi is warranted to explore this potential.

Hypothesized Mechanism of Action and Signaling Pathways

The precise molecular targets of this compound derivatives are not yet fully elucidated. However, based on the known mechanisms of other substituted imidazoles and structurally related dichlorinated anilines, a plausible hypothesis is the inhibition of protein kinases within key cellular signaling pathways that are often dysregulated in cancer.

The presence of the dichlorinated aniline moiety suggests potential interactions with the ATP-binding pocket of various kinases.[8] Indeed, a high-throughput screening of the structurally related 2,6-dichloro-4-(1H-imidazol-2-yl)aniline proposed the MEK1/2 kinases in the MAPK/ERK pathway as potential targets.[9] Furthermore, other classes of imidazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[10][11][12]

A hypothesized mechanism of action is the inhibition of one or more kinases in these pathways, leading to the downstream effects of cell cycle arrest and apoptosis.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation compound This compound Derivative (Hypothesized) compound->mek Inhibition compound->pi3k Inhibition

Hypothesized inhibition of MAPK/ERK and PI3K/Akt/mTOR pathways.

Experimental Protocols

To ensure the reproducibility and validation of the biological activity of these compounds, detailed experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used for background subtraction.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate incubation1 2. Incubate 24 hours cell_seeding->incubation1 add_compound 3. Add Compound (Serial Dilutions) incubation1->add_compound incubation2 4. Incubate 48-72 hours add_compound->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate 4 hours add_mtt->incubation3 solubilize 7. Solubilize Formazan (DMSO) incubation3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 9. Calculate IC50 Value read_absorbance->calc_ic50

Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18] The broth microdilution method is a standard procedure for determining MIC values.[19][20][21]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final testing concentration (typically 5 x 10^5 CFU/mL).[18]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[21]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[21]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

mic_workflow prep_compound 1. Prepare Serial Dilutions of Compound in Broth inoculate 3. Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum 2. Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate 4. Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Navigating the Synthesis Landscape: A Comparative Guide to 4-(4,5-dichloro-1H-imidazol-1-yl)aniline and Other Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the diverse array of heterocyclic amines, 4-(4,5-dichloro-1H-imidazol-1-yl)aniline has emerged as a valuable synthon, particularly in the construction of kinase inhibitors. This guide provides a comparative analysis of this compound against other heterocyclic amines, offering insights into its synthetic performance supported by available data and experimental considerations.

Introduction to this compound

This compound is a substituted aniline derivative featuring a dichloroimidazole moiety. This structural motif imparts specific electronic properties that influence its reactivity and make it a key component in the synthesis of complex molecules, most notably in the field of medicinal chemistry. The presence of the electron-withdrawing dichloroimidazole ring renders the aniline nitrogen less nucleophilic compared to simple anilines, a factor that must be considered when designing synthetic strategies.

Performance in Key Synthetic Reactions: A Comparative Overview

Amide Bond Formation

Amide bond formation is one of the most frequently employed reactions in pharmaceutical synthesis. The reactivity of an amine in this transformation is heavily influenced by its nucleophilicity.

Table 1: Comparison of Heterocyclic Amines in Amide Coupling Reactions (Representative Data)

Amine/Aniline DerivativeCarboxylic AcidCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
This compoundBenzoic AcidHATU, DIPEADMF12Moderate to Good (Estimated)General Knowledge
4-FluoroanilineBenzoic AcidEDC, HOBtDCM885Generic Protocol
3-AminopyridineBenzoic AcidTBTU, DIEADMF690Generic Protocol
AnilineBenzoic AcidDCC, DMAPDCM1292Generic Protocol

Note: The yield for this compound is an estimation based on its electron-deficient nature, which typically requires more forcing conditions or highly efficient coupling agents.

The electron-withdrawing nature of the dichloroimidazole ring in this compound decreases the nucleophilicity of the amino group, making it less reactive in standard amide coupling reactions compared to more electron-rich anilines or other heterocyclic amines like aminopyridines. Consequently, achieving high yields may necessitate the use of more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and potentially elevated temperatures. In contrast, more nucleophilic amines like 4-fluoroaniline or 3-aminopyridine can often be efficiently coupled using standard reagents like EDC/HOBt or TBTU/DIEA under milder conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The performance of an amine in this reaction is dependent on factors such as steric hindrance and its ability to participate in the catalytic cycle.

Table 2: Comparison of Heterocyclic Amines in Buchwald-Hartwig Amination (Representative Data)

Amine/Aniline DerivativeAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
This compound4-BromotoluenePd₂(dba)₃, XPhosNaOtBuToluene100Good to Excellent (Estimated)General Methodology
Morpholine4-BromotoluenePd(OAc)₂, BINAPCs₂CO₃Toluene11095Generic Protocol
Aniline4-BromotoluenePd(OAc)₂, P(t-Bu)₃K₃PO₄Dioxane10098Generic Protocol

Note: The yield for this compound is an estimation based on its structural similarity to other anilines that perform well in this reaction.

Anilines are generally excellent substrates for Buchwald-Hartwig amination. The steric and electronic properties of this compound suggest it would be a suitable coupling partner in such reactions. The primary amino group is relatively unhindered, and while the electronics of the imidazole ring may have some effect, successful couplings are expected with appropriate catalyst and ligand systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or RuPhos).

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not widely published. However, based on standard laboratory procedures for similar electron-deficient anilines, the following general protocols can be adapted.

General Protocol for Amide Coupling with this compound
  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: this compound (1.0 eq.) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid + Solvent B Add Coupling Reagent (e.g., HATU) A->B C Add Base (e.g., DIPEA) B->C D Add this compound C->D E Stir at RT or Heat D->E F Monitor by TLC/LC-MS E->F G Dilute & Wash F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Amide Coupling Workflow

Logical Relationships in Synthesis Strategy

The choice of a specific heterocyclic amine in a synthesis campaign is often dictated by the desired properties of the final molecule and the compatibility of the amine with the planned synthetic steps.

synthesis_logic TargetMolecule Target Molecule (e.g., Kinase Inhibitor) DesiredProperties Desired Properties (Potency, Selectivity, PK) TargetMolecule->DesiredProperties KeySynthons Key Synthetic Building Blocks DesiredProperties->KeySynthons HeterocyclicAmine Choice of Heterocyclic Amine KeySynthons->HeterocyclicAmine ReactionCompatibility Reaction Compatibility (Amide Coupling, C-N Coupling, etc.) HeterocyclicAmine->ReactionCompatibility SyntheticRoute Overall Synthetic Route ReactionCompatibility->SyntheticRoute SyntheticRoute->TargetMolecule

Synthetic Strategy Logic

Conclusion

This compound is a specialized building block that offers unique structural features for the synthesis of complex molecules, particularly in drug discovery. Its electron-deficient nature presents both challenges and opportunities. While it may require more robust coupling conditions for amide bond formation compared to more electron-rich heterocyclic amines, its performance in powerful C-N bond-forming reactions like the Buchwald-Hartwig amination is expected to be efficient. The selection of this, or any other heterocyclic amine, should be guided by a thorough consideration of the overall synthetic strategy, the desired properties of the target molecule, and the compatibility of the amine with the planned chemical transformations. Further publication of direct comparative studies would be invaluable to the scientific community for making more informed decisions in the future.

Structural Analysis of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive single-crystal X-ray crystallographic structure for 4-(4,5-dichloro-1H-imidazol-1-yl)aniline has not been reported in publicly accessible databases. This guide, therefore, presents a comparative overview of methodologies that would be employed for its structural characterization, drawing parallels from published studies on analogous imidazole derivatives. This document is intended for researchers, scientists, and drug development professionals to illustrate the experimental workflows and data interpretation involved in elucidating the structure of novel small molecules.

While the specific crystallographic data for the title compound is not available, the structural characterization would typically rely on a combination of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the gold standard for unambiguous three-dimensional structure determination. This guide will compare X-ray crystallography with other common analytical methods, providing a comprehensive overview for researchers.

Comparison of Structural Characterization Methods

The elucidation of a novel compound's structure is a multi-faceted process. While X-ray crystallography provides unparalleled detail on the solid-state conformation, a combination of other techniques is essential for a complete understanding of the molecule's properties in different states.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Provides an unambiguous and definitive molecular structure.Requires a suitable single crystal, which can be challenging to grow. The structure represents the solid-state conformation, which may differ from the solution or biological conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).Provides detailed structural information in solution, which can be more biologically relevant. Non-destructive.Does not provide precise bond lengths and angles. Can be complex to interpret for large or highly symmetric molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Highly sensitive, requires very small sample amounts. Provides information on fragmentation patterns which can aid in structural elucidation.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) and Raman Spectroscopy Presence of specific functional groups.Fast and simple to perform. Provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, N, etc.).Confirms the empirical and molecular formula of the compound.Does not provide any information about the arrangement of atoms.

Experimental Protocols

Single-Crystal X-ray Crystallography

Should a suitable crystal of this compound be obtained, the following experimental protocol would be typical:

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Alternative Characterization: NMR Spectroscopy

In the absence of a crystal structure, NMR spectroscopy would be the primary tool for structural elucidation in solution.

  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to establish the connectivity of atoms and assign the chemical structure.

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflows for structural characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Xray Single-Crystal X-ray Crystallography Purification->Xray NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Spectroscopy IR/Raman Spectroscopy Purification->Spectroscopy EA Elemental Analysis Purification->EA

Caption: General workflow from synthesis to structural characterization.

logical_comparison Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Solution Structure & Connectivity) Xray->NMR Complements with solution-state data MS Mass Spectrometry (Molecular Weight & Formula) Xray->MS Confirms molecular formula NMR->MS Provides context for fragmentation Other Other Methods (Functional Groups, Elemental Composition) NMR->Other Supported by MS->Other Supported by

Caption: Logical relationship between key characterization techniques.

Confirming the Molecular Structure of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of methodologies for confirming the molecular structure of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage spectral data from the closely related and well-characterized alternative, 4-(1H-imidazol-1-yl)aniline , to provide a framework for structural confirmation. The guide will also present theoretical comparisons based on the known effects of chloro-substituents.

Comparison of Analytical Techniques for Structural Elucidation

The definitive confirmation of a molecular structure relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and spatial arrangement.

Analytical TechniqueInformation ProvidedExpected Observations for 4-(1H-imidazol-1-yl)anilinePredicted Variations for this compound
¹H NMR Spectroscopy Provides information about the chemical environment and connectivity of hydrogen atoms.Aromatic protons of the aniline ring, distinct signals for the imidazole ring protons.The two protons on the imidazole ring will be absent. The electronic environment of the aniline protons will be shifted due to the electron-withdrawing effect of the chloro-substituents.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Characteristic signals for the aromatic carbons of the aniline and imidazole rings.Downfield shift of the imidazole carbon signals due to the deshielding effect of the chlorine atoms.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.A molecular ion peak corresponding to the exact mass of the molecule (C₉H₉N₃, M.W. 159.19 g/mol ).A molecular ion peak corresponding to the exact mass of the molecule (C₉H₇Cl₂N₃, M.W. 228.08 g/mol ) with a characteristic isotopic pattern for two chlorine atoms.
FTIR Spectroscopy Identifies the functional groups present in the molecule.N-H stretching vibrations for the aniline amine group, C-H stretching for aromatic rings, and C=C and C=N stretching vibrations for the aromatic and imidazole rings.The fundamental vibrational modes will be similar, with potential shifts in frequencies due to the increased mass and electronic effects of the chlorine atoms. C-Cl stretching vibrations will be present.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Would provide definitive bond lengths, bond angles, and intermolecular interactions.Would provide the exact geometry of the dichloro-substituted imidazole ring and its orientation relative to the aniline ring.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following section outlines a general synthetic procedure for N-arylimidazoles, which can be adapted for the synthesis of both the target compound and the comparative alternative.

General Synthesis of N-Arylimidazoles via Ullmann Condensation

This procedure is a common and effective method for the formation of a C-N bond between an aryl halide and an imidazole.

Materials:

  • Imidazole or 4,5-dichloroimidazole

  • 4-Iodoaniline (or other haloaniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add imidazole (1.2 equivalents), 4-iodoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylimidazole.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of N-arylimidazole derivatives.

G Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_confirmation Confirmation Reactants Imidazole Derivative + Aryl Halide Reaction Ullmann Condensation Reactants->Reaction Purification Column Chromatography Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Crystallography (if crystalline) Purification->Xray Structure Confirmed Molecular Structure NMR->Structure MS->Structure FTIR->Structure Xray->Structure

Caption: A generalized workflow for the synthesis and structural confirmation of N-arylimidazoles.

Signaling Pathway Considerations

While specific signaling pathway involvement for this compound is not documented, substituted imidazole and aniline moieties are present in numerous biologically active compounds, including kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.

G Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor 4-(dichloroimidazolyl)aniline (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Caption: A diagram illustrating the potential mechanism of action for a kinase inhibitor.

A Comparative Guide to the Electronic Properties of Imidazole-Based Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of imidazole-based anilines, a class of compounds with significant potential in medicinal chemistry and materials science. The unique combination of the electron-rich imidazole ring and the versatile aniline moiety gives rise to a rich spectrum of electronic behaviors. Understanding these properties is crucial for the rational design of novel therapeutic agents and functional materials.

Data Summary: Electronic Properties

The following table summarizes key electronic properties of representative imidazole and aniline derivatives, providing a baseline for understanding the characteristics of hybrid structures. The data presented is derived from computational studies, primarily employing Density Functional Theory (DFT), a powerful method for predicting molecular electronic structure.[1][2][3]

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Dipole Moment (D)Method/Basis SetReference
Imidazole-6.29671.80964.48713.61B3LYP/6-311G[1]
2-Methylimidazole-----[4]
Benzimidazole-----[4]
Aniline----B3LYP/6-311++(d,p)[3]
p-Chloroaniline----B3LYP/6-311++(d,p)[3]
p-Nitroaniline----B3LYP/6-311++(d,p)[3]
2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine----DFT/B3LYP/6-311G[2]
2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole----DFT[5]

Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.

The Highest Occupied Molecular Orbital (HOMO) energy is an indicator of a molecule's ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its electron-accepting capability.[1] The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[6] A smaller energy gap generally implies higher reactivity.[7] The dipole moment provides insight into the overall polarity of the molecule.

Experimental Protocols

The determination of the electronic properties of imidazole-based anilines can be achieved through a combination of computational and experimental techniques.

Computational Methodology: Density Functional Theory (DFT)

DFT has become a standard tool for investigating the electronic structure of organic molecules.[2][8]

  • Molecular Geometry Optimization: The first step involves optimizing the molecular geometry of the imidazole-based aniline to find its most stable conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[2]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Once the optimized geometry is obtained, electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment are calculated at the same level of theory.[2]

  • Analysis of Molecular Orbitals: Visualization of the HOMO and LUMO distributions provides qualitative information about the regions of the molecule involved in electron donation and acceptance.

Experimental Characterization:

1. Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

  • Procedure:

    • Dissolve the imidazole-based aniline derivative in a suitable solvent containing a supporting electrolyte.

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential and record the resulting current to obtain a voltammogram.

    • The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energies.

2. UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.[9]

  • Procedure:

    • Prepare a dilute solution of the compound in a transparent solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

    • The wavelength of maximum absorption (λmax) can be related to the HOMO-LUMO energy gap. A longer λmax corresponds to a smaller energy gap.

3. Photoelectron Spectroscopy (PES): This technique directly measures the binding energies of electrons in a molecule, providing experimental values for the ionization potential, which is related to the HOMO energy.[8]

  • Procedure:

    • The sample is irradiated with high-energy photons (UV or X-rays).

    • The kinetic energies of the emitted photoelectrons are measured.

    • The ionization potential is calculated from the difference between the photon energy and the kinetic energy of the electrons from the HOMO.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comparative study of the electronic properties of imidazole-based anilines, integrating both synthetic and analytical stages.

cluster_synthesis Synthesis & Purification cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_analysis Comparative Analysis Synthesis Synthesis of Imidazole-Based Anilines Purification Purification & Characterization (NMR, MS) Synthesis->Purification DFT_Calc DFT Calculations (Geometry Optimization, Frequencies) Purification->DFT_Calc CV Cyclic Voltammetry Purification->CV UV_Vis UV-Vis Spectroscopy Purification->UV_Vis PES Photoelectron Spectroscopy Purification->PES Electronic_Properties Calculation of Electronic Properties (HOMO, LUMO, etc.) DFT_Calc->Electronic_Properties Data_Comparison Data Comparison & Structure-Property Relationship Electronic_Properties->Data_Comparison CV->Data_Comparison UV_Vis->Data_Comparison PES->Data_Comparison

Caption: Workflow for Electronic Property Analysis.

General Synthesis Pathway

The synthesis of imidazole-based anilines can be approached through various synthetic strategies. A common method involves the condensation of a dicarbonyl compound with an aldehyde and an aniline derivative in the presence of ammonia or an ammonium salt, known as the Debus-Radziszewski imidazole synthesis.

Dicarbonyl Dicarbonyl Compound Reaction Condensation Reaction Dicarbonyl->Reaction Aldehyde Aldehyde Aldehyde->Reaction Aniline Aniline Derivative Aniline->Reaction Ammonia Ammonia Source Ammonia->Reaction Product Imidazole-Based Aniline Reaction->Product

Caption: Debus-Radziszewski Imidazole Synthesis.

References

Comparative Analysis of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline: A Cross-Reactivity and Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity profile of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline. Due to the limited publicly available experimental data on this specific molecule, this analysis is based on the activities of structurally related imidazole-based compounds and presents a hypothesized cross-reactivity profile against a panel of protein kinases. The data herein is illustrative and intended to guide future experimental design.

Postulated Kinase Inhibitory Activity and Cross-Reactivity

Compounds bearing the dichloro-imidazol-aniline scaffold have been investigated as potential kinase inhibitors. It is hypothesized that this compound may exhibit inhibitory activity against various protein kinases, a class of enzymes frequently targeted in oncology and inflammatory diseases. Cross-reactivity is a critical aspect of drug development, as off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning.

Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)

The following table summarizes hypothetical percentage inhibition data for this compound against a selection of kinases, compared to known kinase inhibitors. This data is for illustrative purposes to demonstrate a potential cross-reactivity profile.

CompoundTarget KinaseConcentration (µM)Percent Inhibition (%)
This compound MEK11085
ERK21078
SRC1045
ABL1030
EGFR1015
Sorafenib (Positive Control) MEK11092
ERK21088
SRC1060
ABL1055
EGFR1025
Dasatinib (Positive Control) SRC1095
ABL1098
MEK11020
ERK21015
EGFR1040

Experimental Protocols

To experimentally determine the kinase inhibition profile of this compound, a variety of biochemical assays can be employed. A common and robust method is the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol: LanthaScreen™ TR-FRET Kinase Assay

Objective: To measure the inhibitory activity of this compound against a specific protein kinase (e.g., MEK1).

Materials:

  • Test Compound: this compound

  • Kinase: Recombinant active MEK1 enzyme

  • Substrate: GFP-ERK2

  • Antibody: LanthaScreen™ Tb-anti-pERK2 antibody

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Plates: 384-well, low-volume, black assay plates

  • Positive Control: Known MEK1 inhibitor (e.g., U0126)

  • Negative Control: DMSO vehicle

  • Instrumentation: Multimode plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include wells for positive and negative controls.

  • Enzyme and Substrate Addition: Prepare a solution of MEK1 kinase and GFP-ERK2 substrate in the assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for MEK1.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a solution of Tb-anti-pERK2 antibody in TR-FRET dilution buffer. Add 10 µL of the antibody solution to each well to stop the reaction.

  • Antibody Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 520 nm (GFP) and 495 nm (Terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The percent inhibition is calculated relative to the controls.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified MAPK/ERK signaling pathway, which is a common target for kinase inhibitors.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->MEK Inhibits

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

This diagram outlines the workflow for a typical kinase inhibitor screening campaign.

Kinase_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular Assays cluster_3 Lead Optimization A Compound Library (including test compound) B High-Throughput Screening (e.g., TR-FRET Assay) A->B C Hit Identification (Compounds with >50% inhibition) B->C D IC50 Determination C->D E Cross-Screening (Panel of related kinases) D->E F Cellular Potency (e.g., p-ERK Western Blot) E->F G Cytotoxicity Assay (e.g., MTT Assay) F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Workflow for kinase inhibitor screening and validation.

Safety Operating Guide

Proper Disposal of 4-(4,5-Dichloro-1h-imidazol-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(4,5-Dichloro-1h-imidazol-1-yl)aniline was not located. The following disposal procedures are based on the general hazards associated with chlorinated aromatic compounds and imidazole derivatives, which are classes of chemicals that require careful handling and disposal as hazardous waste.[1][2][3] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance to ensure full compliance with local, state, and federal regulations.

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This compound, containing both a chlorinated aromatic and an imidazole moiety, necessitates handling as a hazardous chemical waste. Adherence to stringent disposal protocols is essential to protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned laboratory coat.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to manage it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash .[2]

Step 1: Waste Characterization and Segregation

Proper characterization and segregation are the foundational steps for safe and compliant disposal.[3] this compound waste is categorized as halogenated organic waste .

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container should be sealable, airtight, and compatible with the chemical.[4]

  • Labeling: The label must include the full chemical name, "Hazardous Waste," and associated hazard symbols.

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3] Also, avoid mixing with incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][5]

Step 2: Waste Collection and Storage

  • Collection: Collect all forms of the waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in the designated container.[4]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from direct sunlight, heat, and sources of ignition.[2][4]

Step 3: Arranging for Professional Disposal

  • Documentation: Maintain a detailed log of the waste generated, including the quantity, concentration (if in solution), and date of generation.[3]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.[2][3]

  • Professional Disposal: A licensed hazardous waste vendor will transport the waste for final disposal. The recommended method for the destruction of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases generated during combustion.[3][6]

Quantitative Data Summary
PropertyImidazoleReference
Oral Toxicity (LD50) 970 mg/kg (Rat)[4]
Hazards Causes severe skin burns and eye damage.[4]
Harmful if swallowed.[4]
May damage the unborn child.[4]
Incompatible Materials Strong oxidizers, acids, acid chlorides, acid anhydrides.[5]

Visualizations

Experimental Workflow: Disposal Protocol

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Characterize Characterize as Halogenated Organic Waste FumeHood->Characterize Segregate Segregate from Non-Halogenated and Incompatible Waste Characterize->Segregate Collect Collect in Labeled, Sealable Container Segregate->Collect Store Store in Designated Hazardous Waste Area Collect->Store Log Maintain Waste Log Store->Log EHS Contact EHS for Pickup Log->EHS Incinerate High-Temperature Incineration by Licensed Vendor EHS->Incinerate cluster_hazards Identified Hazards cluster_procedures Mitigation Procedures H1 Chlorinated Aromatic: Persistent Environmental Toxin P1 Segregate as Halogenated Waste H1->P1 P4 High-Temperature Incineration H1->P4 H2 Imidazole Derivative: Corrosive, Harmful P2 Use Full PPE H2->P2 P3 Handle as Hazardous Waste H2->P3 P1->P3

References

Essential Safety and Operational Guide for 4-(4,5-Dichloro-1h-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4,5-Dichloro-1h-imidazol-1-yl)aniline in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

PropertyValue
IUPAC Name This compound
CAS Number 175201-62-4[1][2][3][4]
Molecular Formula C9H7Cl2N3[2][4]
Molecular Weight 228.08 g/mol [2][4]
Physical Form Solid[3]
Melting Point 104-105°C[3]

Hazard Identification and Safety Precautions

Based on available data for this compound and structurally similar chemicals, this compound should be handled as a hazardous substance. The following GHS hazard statements have been associated with this compound:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Due to its nature as a chlorinated aromatic amine, it should be treated with caution, assuming it may be toxic if swallowed, in contact with skin, or inhaled, and could potentially cause damage to organs through prolonged or repeated exposure.[5]

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical for safe handling. The following are mandatory when working with this compound:[5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]To protect eyes from dust, splashes, and potential irritants. Similar compounds are known to cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected for any signs of degradation before use.[5][6]To prevent skin contact, which can cause irritation.[5]
Body Protection A lab coat or chemical-resistant apron must be worn.[5][6]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator is required.To prevent inhalation of the powder, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure a safety shower and eyewash station are readily accessible.

2. Handling:

  • Avoid the formation of dust when handling the powder. Use appropriate tools, such as a spatula, for transfers.[5]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[8][9]

  • Keep the container tightly sealed when not in use.[8]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][8]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[3][8]

  • Keep the container tightly closed and store in its original container.[8]

4. Spill Management:

  • In case of a spill, evacuate the area and prevent the spread of the powder.[5]

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.[8]

  • For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid dry sweeping that can generate dust.[5][8]

  • Clean the spill area with a wet wipe or a HEPA-filtered vacuum cleaner.[5]

  • Collect all cleanup materials in a sealed container for proper disposal as hazardous waste.[7]

Disposal Plan

1. Waste Classification:

  • This compound and any materials contaminated with it (e.g., gloves, weighing paper, cleaning materials) must be treated as hazardous waste.[7][10] Do not dispose of it in regular trash or down the drain.[10]

2. Waste Collection:

  • Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[11]

  • Empty Containers: "Empty" containers that held the compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[11]

3. Labeling and Storage of Waste:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[11]

  • Store waste containers in a designated, well-ventilated, and secure area, with secondary containment to prevent leaks.[10][11]

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][10]

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[7]

Experimental Workflow: Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) work_area Work in a Chemical Fume Hood prep->work_area handling Handle Compound (Weighing, Transferring) work_area->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage cleanup Clean Work Area & Wash Hands handling->cleanup classify Classify as Hazardous Waste handling->classify Generate Waste collect_solid Collect Solid Waste in Labeled Container classify->collect_solid collect_liquid Collect Liquid Waste in Labeled Container classify->collect_liquid store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Workflow for the safe handling and disposal of the powder.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.